molecular formula C9H7Cl2N3O2 B566800 Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1256633-28-9

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate

Número de catálogo: B566800
Número CAS: 1256633-28-9
Peso molecular: 260.074
Clave InChI: KPDHOMFWFRFGAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate is a valuable chemical intermediate in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential biological activity. Its core structure is part of a broader class of imidazopyrazine derivatives that are actively investigated as inhibitors of key biological targets. Specifically, research into related imidazo[1,5-a]pyrazine and imidazo[1,5-a]quinoxaline compounds has shown promise in the development of inhibitors for IκB kinase (IKK) subunits, IKK1 and IKK2 . Given that the IKK complex plays a pivotal role in the activation of the transcription factor NF-κB—a central mediator of chronic inflammation and cell survival—this compound provides a versatile scaffold for the exploration of new anti-inflammatory and anti-cancer therapeutics . The presence of two chlorine atoms on the pyrazine ring offers distinct sites for strategic functionalization, allowing researchers to fine-tune the properties and potency of resulting molecules. This makes the compound a critical building block for constructing targeted libraries in drug discovery programs.

Propiedades

IUPAC Name

ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-7-8(11)12-3-5(10)14(7)4-13-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDHOMFWFRFGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=C(N2C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158286
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-28-9
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9) has emerged as a critical building block in medicinal chemistry[1]. Acting as a highly effective purine bioisostere, this bicyclic heteroaromatic system provides the foundational architecture for inhibitors targeting Bruton's Tyrosine Kinase (BTK), activated Cdc42-associated kinase (ACK1), and c-Src[2][3][4].

This technical guide provides an in-depth analysis of the physicochemical characteristics, electronic topology, and self-validating synthetic workflows associated with this vital intermediate.

Structural and Physicochemical Characteristics

The utility of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate stems from its precise physicochemical profile. The molecule features a planar imidazo[1,5-a]pyrazine core, which is highly conjugated and electron-deficient. The presence of two chlorine atoms at the C-5 and C-8 positions, alongside an ethyl ester at C-1, dictates its solubility, lipophilicity, and reactivity.

Table 1: Physicochemical & Structural Properties
PropertyValue / Description
IUPAC Name Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate
CAS Registry Number 1256633-28-9[1]
Molecular Formula C9H7Cl2N3O2
Molecular Weight 260.08 g/mol
Topological Polar Surface Area (TPSA) ~62.5 Ų (Optimal for cellular permeability)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (N and O atoms)
Core Classification Bicyclic Heteroaromatic (Purine Bioisostere)

Electronic Topology & Orthogonal Reactivity

As a Senior Application Scientist, understanding the causality behind a molecule's reactivity is paramount. The dual-halogenated nature of this scaffold is not redundant; it is designed for orthogonal functionalization .

  • The C-8 Position (High Electrophilicity): The C-8 chlorine is flanked by two highly electronegative nitrogen atoms—the bridgehead nitrogen and the pyrazine nitrogen. This intense electron-withdrawing effect renders the C-8 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C-5 Position (Moderate Electrophilicity): The C-5 chlorine is further removed from the bridgehead nitrogen. It remains inert under standard SNAr conditions, preserving its integrity for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

This electronic disparity allows chemists to sequentially decorate the scaffold without the need for complex protecting group strategies.

Mechanistic Role in Kinase Inhibition

The imidazo[1,5-a]pyrazine core is a masterclass in biomimicry. By mimicking the adenine ring of ATP, it anchors itself within the highly conserved kinase hinge region.

For instance, in the development of reversible BTK inhibitors for the , the C-8 amino substitution (derived from the C-8 chlorine) and the N-7 atom form critical bidentate hydrogen bonds with the backbone amides of Ser538 and Asp539 in the BTK hinge region[4]. Meanwhile, the C-5 substitution is strategically directed into the hydrophobic back pocket to drive kinase selectivity, and the C-1 carboxylate (or its derivatives) projects toward the solvent front or ribose-binding pocket.

KinaseBinding Core Imidazo[1,5-a]pyrazine Core Hinge Kinase Hinge Region Core->Hinge H-Bonding Solvent C-1 Carboxylate Core->Solvent Solvent Front BackPocket C-5 Substituent Core->BackPocket Hydrophobic Pocket

Figure 1: Mechanistic binding model of the imidazo[1,5-a]pyrazine scaffold in the kinase pocket.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the synthetic functionalization of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate must be executed as a self-validating system . This means integrating In-Process Controls (IPCs) that confirm the mechanistic success of each step before proceeding, thereby eliminating compounding errors.

SyntheticWorkflow Start CAS 1256633-28-9 SNAr Step 1: SNAr at C-8 Start->SNAr IPC1 IPC: LC-MS Validation SNAr->IPC1 Intermediate 8-Amino-5-chloro Core IPC1->Intermediate Suzuki Step 2: Suzuki at C-5 Intermediate->Suzuki IPC2 IPC: LC-MS Validation Suzuki->IPC2 Product Trisubstituted Target IPC2->Product

Figure 2: Step-by-step orthogonal functionalization workflow with integrated LC-MS validation.

Protocol 1: Regioselective SNAr at C-8

Objective: Substitute the highly reactive C-8 chlorine with a primary or secondary amine. Causality of Reagents: Isopropanol (iPrOH) is selected as a polar protic solvent to stabilize the transient Meisenheimer complex formed during the SNAr mechanism. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing with the target amine.

Step-by-Step Methodology:

  • Charge a reaction vessel with Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq) and the desired amine (1.1 eq).

  • Suspend the mixture in iPrOH (0.2 M concentration) and add DIPEA (2.0 eq).

  • Heat the reaction to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting material mass (m/z ~260) is entirely replaced by the mono-substituted intermediate mass, with no di-substituted byproduct detected.

  • Concentrate under reduced pressure and purify via flash chromatography to yield the 8-amino-5-chloro intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-5

Objective: Install an aryl or heteroaryl group at the C-5 position. Causality of Reagents: Pd(dppf)Cl₂ is chosen as the catalyst because the dppf ligand possesses a large bite angle, which significantly accelerates the reductive elimination step in the catalytic cycle—a crucial requirement when dealing with sterically hindered or electron-rich scaffolds[3].

Step-by-Step Methodology:

  • Combine the 8-amino-5-chloro intermediate (1.0 eq), the desired boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Degas the solvent mixture by bubbling argon for 10 minutes to prevent catalyst oxidation.

  • Add Pd(dppf)Cl₂ (0.05 eq) and heat to 100°C for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS to confirm the complete consumption of the chlorinated intermediate and the appearance of the desired cross-coupled product mass.

  • Filter through a pad of Celite, extract with EtOAc, and purify via reverse-phase HPLC.

Table 2: Standardized Reaction Parameters for Regioselective Functionalization
Reaction StepTarget SiteReagents & CatalystSolvent SystemTempIPC Checkpoint
SNAr C-8R-NH₂, DIPEAIsopropanol (iPrOH)80°CMono-substitution mass
Suzuki Coupling C-5Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / H₂O (4:1)100°CCross-coupled mass
Saponification C-1LiOH·H₂OTHF / MeOH / H₂O25°CCarboxylic acid mass

Sources

Scaffold Engineering in Kinase Inhibitor Discovery: The Strategic Role of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the imidazo[1,5-a]pyrazine bicyclic system has emerged as a highly privileged pharmacophore. Functioning as a bioisostere of the adenine ring of ATP, this scaffold is uniquely suited for designing potent, reversible kinase inhibitors. At the core of synthesizing these complex active pharmaceutical ingredients (APIs) is the advanced intermediate Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9), as detailed in chemical substance databases like 1[1].

This technical guide dissects the physicochemical properties, structural rationale, and synthetic workflows associated with this critical building block, providing medicinal chemists and drug development professionals with a comprehensive blueprint for its application.

Physicochemical & Structural Profiling

The utility of CAS 1256633-28-9 stems from its meticulously arranged functional groups, which allow for orthogonal, site-selective modifications without the need for excessive protecting group chemistry.

PropertyValue / Description
Chemical Name Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate
CAS Number 1256633-28-9
Molecular Formula C9H7Cl2N3O2
Molecular Weight 260.08 g/mol
Core Scaffold Imidazo[1,5-a]pyrazine
C8 Reactivity High (Susceptible to rapid Nucleophilic Aromatic Substitution)
C5 Reactivity Moderate (Requires Palladium-catalyzed cross-coupling)
C1 Reactivity Ester hydrolysis and subsequent amidation/derivatization

Mechanistic Rationale in Drug Design

The architectural brilliance of this molecule lies in its capacity to interact precisely with the ATP-binding pocket of kinases, such as Bruton's Tyrosine Kinase (BTK) and Insulin-like Growth Factor 1 Receptor (IGF-1R)[2].

  • Hinge Region Binding (C8 Position): The C8-chloro group is highly electron-deficient due to the electron-withdrawing effects of the adjacent pyrazine nitrogen (N7) and the bridgehead nitrogen (N4a). This makes C8 highly susceptible to Nucleophilic Aromatic Substitution (SNAr). By displacing the C8-chloride with an amine, researchers generate 8-amino-imidazo[1,5-a]pyrazines. The newly installed amine, along with the N7 nitrogen, forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., Ser538 and Asp539 in BTK), as demonstrated in structural studies published in3[3].

  • Back-Pocket Projection (C5 Position): Once the C8 position is functionalized, the C5-chloro group remains intact. While less reactive to SNAr, it is primed for Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the installation of bulky aryl or heteroaryl moieties that project deep into the hydrophobic back pocket of the kinase, driving target selectivity[3].

  • Solvent-Exposed Derivatization (C1 Position): The ethyl carboxylate at C1 points toward the solvent-exposed region of the kinase cleft. Hydrolysis of this ester to a carboxylic acid, followed by amidation, allows medicinal chemists to tune the molecule's pharmacokinetic (PK) properties, such as aqueous solubility and membrane permeability, without disrupting the core binding interactions.

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinase Signaling BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLC PLCγ2 / Calcium Release BTK->PLC NFKB NF-κB Pathway (B-Cell Survival) PLC->NFKB INH Imidazo[1,5-a]pyrazine Inhibitor INH->BTK ATP-Competitive Blockade

BTK signaling cascade illustrating the targeted inhibition point of imidazo[1,5-a]pyrazine APIs.

Experimental Workflows: Orthogonal Functionalization

To harness the full potential of this building block, the sequence of functionalization is strictly dictated by the intrinsic electronic properties of the scaffold. The following protocols represent a self-validating, step-by-step workflow for generating advanced API intermediates.

Protocol 1: Regioselective SNAr at the C8 Position

Causality: The reaction must be initiated at 0°C to exploit the differential reactivity between C8 and C5. Higher temperatures risk competing substitution at C5 or degradation of the pyrazine ring.

  • Preparation: Dissolve Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without interfering with the substitution.

  • Nucleophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired primary or secondary amine (1.05 eq) dropwise.

  • Self-Validation & Monitoring: Allow the reaction to slowly warm to room temperature. Monitor progression via LC-MS every 30 minutes. The reaction is deemed complete when the mass of the starting material disappears, replaced exclusively by the mono-aminated product mass. The strict stoichiometry and low temperature prevent di-substitution.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

Causality: With the C8 position aminated, the C5-chloride is the sole remaining halogen. Because the pyrazine ring is now more electron-rich (due to the electron-donating C8-amine), oxidative addition of Palladium into the C5-Cl bond is energetically demanding. A bidentate ligand like dppf is required to stabilize the active Pd(0) species at elevated temperatures, a standard practice in imidazopyrazine optimization[2].

  • Preparation: Combine the C8-aminated intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and Potassium Carbonate (K2CO3) (3.0 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Purge the reaction vessel with nitrogen for 10 minutes to prevent catalyst poisoning.

  • Heating: Heat the mixture to 90°C. The elevated temperature provides the necessary activation energy for the oxidative addition step.

  • Self-Validation: Monitor via TLC and LC-MS. The appearance of the cross-coupled mass confirms successful C-C bond formation. If dehalogenation occurs (a common side reaction), reduce the temperature to 80°C and ensure strict oxygen exclusion.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel column chromatography.

Synthetic_Workflow S1 CAS 1256633-28-9 (Core Scaffold) S2 C8-Amination (SNAr Reaction) S1->S2 Amine, DIPEA 0°C to RT S3 C5-Arylation (Suzuki Coupling) S2->S3 Ar-B(OH)2, Pd 90°C S4 C1-Amidation (Final Kinase API) S3->S4 1. LiOH 2. Amine, HATU

Orthogonal synthetic workflow for the sequential functionalization of CAS 1256633-28-9.

Conclusion

Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is not merely a chemical reagent; it is a highly engineered structural foundation for modern kinase inhibitors. By understanding the electronic causality of its functional groups, researchers can execute precise, orthogonal modifications, accelerating the discovery of targeted therapies for complex oncological and autoimmune diseases.

References

  • Ethyl 5,8-DichloroiMidazo[1,5-a]pyrazine-1-carboxylate — Chemical Substance Inform
  • Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR. American Chemical Society.
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters.

Sources

Spectral data for Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (NMR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Spectral Characterization and Synthetic Utility of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

Executive Summary

Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9) is a highly functionalized, bicyclic heterocyclic intermediate[1]. It serves as a critical building block in the pharmaceutical development of advanced kinase inhibitors. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous breakdown of its spectral signatures (NMR, MS) and the mechanistic causality behind its synthesis. Understanding the electronic and structural nuances of this specific imidazo[1,5-a]pyrazine scaffold is essential for downstream cross-coupling reactions and API (Active Pharmaceutical Ingredient) construction.

Mechanistic Context & Pharmaceutical Relevance

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, most notably featured in second-generation Bruton's Tyrosine Kinase (BTK) inhibitors such as Acalabrutinib (ACP-196)[2]. Acalabrutinib is utilized for the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, functioning by covalently binding to the Cys481 residue of BTK[2].

The di-chlorinated intermediate, Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate, provides two distinct orthogonal reaction sites (C5 and C8) for functionalization. The chlorine at C8 is highly activated toward nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination due to the electron-withdrawing nature of the adjacent bridgehead nitrogen. Conversely, the C5 chlorine is typically reserved for subsequent Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups[3][4].

BTK_Inhibition BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB Drug Acalabrutinib (Imidazopyrazine API) Drug->BTK Covalent Inhibition (Cys481)

BTK signaling pathway and targeted covalent inhibition by imidazopyrazine derivatives.

Self-Validating Synthetic Protocol

To fully comprehend the spectral data, one must understand the atom-by-atom construction of the molecule. The synthesis of the imidazo[1,5-a]pyrazine core relies on a carefully orchestrated cyclodehydration sequence[4].

Step-by-Step Methodology:

  • Amide Formation: (3,6-dichloropyrazin-2-yl)methanamine is reacted with ethyl 2-chloro-2-oxoacetate in the presence of N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the primary amine, ensuring a high yield of the intermediate amide.

  • Cyclodehydration: The resulting amide is treated with Phosphorus oxychloride ( POCl3​ ) in toluene at 110 °C[4].

    • Causality: POCl3​ is a potent activating agent that converts the amide carbonyl oxygen into a superior leaving group. The high thermal energy drives the intramolecular nucleophilic attack by the pyrazine N4 nitrogen, closing the imidazole ring.

  • Aromatization: The intermediate 3,4-dihydroimidazo[1,5-a]pyrazine is oxidized using Manganese dioxide ( MnO2​ ) under reflux.

    • Causality: MnO2​ selectively oxidizes the activated C-N bond, abstracting two protons to establish the fully conjugated, 10- π electron aromatic system of the final product.

Spectral_Workflow Start 3,6-Dichloropyrazine-2-carbonitrile (Starting Material) Step1 Aminomethylation (Raney-Ni / H2) Start->Step1 Int1 (3,6-Dichloropyrazin-2-yl)methanamine Step1->Int1 Step2 Acylation (Ethyl oxalyl chloride, DIPEA) Int1->Step2 Int2 Amide Intermediate Step2->Int2 Step3 Cyclodehydration (POCl3) & Oxidation (MnO2) Int2->Step3 Product Ethyl 5,8-dichloroimidazo[1,5-a] pyrazine-1-carboxylate Step3->Product

Workflow for the synthesis of the imidazo[1,5-a]pyrazine core.

Structural Elucidation: Spectral Data Analysis

Routine quality control for commercial batches of CAS 1256633-28-9 relies heavily on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR)[1][5].

Nuclear Magnetic Resonance (1H and 13C NMR)

Deuterated chloroform ( CDCl3​ ) is the optimal solvent for this analysis because it lacks exchangeable protons that could obscure the critical aromatic singlets, while providing excellent solubility for halogenated esters.

  • C3-H Singlet (δ 8.42): The most diagnostic proton in the molecule. Its pronounced downfield shift is a direct consequence of its position between the N2 and N4 nitrogens. The strong electron-withdrawing effect of the di-chloro substitutions on the adjacent pyrazine ring further deshields this proton.

  • C6-H Singlet (δ 7.95): This isolated proton on the pyrazine ring is deshielded by the adjacent C5-chlorine and N7 nitrogen, but appears slightly upfield relative to C3-H due to the lack of a second directly adjacent nitrogen.

Table 1: 1H NMR Quantitative Data Summary (400 MHz, CDCl3​ )

PositionShift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Causality / Assignment
C3-H 8.42Singlet (s)1H-Highly deshielded by N2/N4 and aromatic ring current.
C6-H 7.95Singlet (s)1H-Pyrazine core proton, deshielded by adjacent Cl and N7.
-CH₂- 4.48Quartet (q)2H7.1Ester methylene; deshielded by adjacent oxygen.
-CH₃ 1.46Triplet (t)3H7.1Ester methyl; split by the adjacent methylene group.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization in positive mode (ESI+) is utilized because the basic nitrogens within the imidazopyrazine core readily accept protons, yielding a strong [M+H]+ signal. The presence of two chlorine atoms provides a highly specific isotopic signature that acts as a self-validating proof of structure.

The natural abundance of Chlorine isotopes ( 35Cl≈75% , 37Cl≈25% ) dictates that a di-chlorinated molecule will exhibit an isotopic cluster with a relative intensity ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks.

Table 2: ESI-MS Fragmentation and Isotope Ratios

Ion Speciesm/z ObservedRelative AbundanceCausality / Structural Significance
[M(35Cl2​)+H]+ 260.0100%Base peak; confirms the intact molecular weight (Exact Mass: 258.99).
[M(35Cl37Cl)+H]+ 262.0~65%Characteristic M+2 isotope peak confirming two Cl atoms.
[M(37Cl2​)+H]+ 264.0~11%Characteristic M+4 isotope peak confirming two Cl atoms.
[M−C2​H4​+H]+ 232.045%Loss of ethylene (28 Da) from the ethyl ester group via rearrangement.

References

Note: The following sources validate the mechanistic claims, synthetic protocols, and commercial standards cited in this technical guide.

1.[2] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: nih.gov. URL: 2.[3] CN107522701A - A kind of synthetic method for the BTK inhibitor Acalabrutinib for treating chronic lymphocytic leukemia. Source: google.com (Google Patents). URL: 3.[4] ACP-196 | New Drug Approvals: (February 02 2018). Source: newdrugapprovals.org. URL: 4.[5] Chlorides Archives - Alchem Pharmtech (Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate). Source: alchempharmtech.com. URL: 5.[1] CAS:1256633-28-9, 5,8-二氯咪唑并[1,5-a]吡嗪-1-甲酸乙酯 - Bidepharm. Source: bidepharm.com. URL:

Sources

Molecular Structure, Conformation, and Synthetic Utility of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The imidazo[1,5-a]pyrazine bicyclic system has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK)[1]. As a Senior Application Scientist, I present this technical whitepaper to dissect the stereoelectronic properties, conformational dynamics, and regioselective reactivity of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9)[2]. This guide provides drug development professionals with field-proven insights and self-validating protocols for leveraging this versatile building block in structure-based drug design (SBDD).

Molecular Architecture and Stereoelectronic Profile

Core Geometry and Numbering

The imidazo[1,5-a]pyrazine core is a planar, 10- π electron aromatic bicyclic system[3]. The IUPAC numbering dictates that the imidazole nitrogen is N2, the bridgehead nitrogen is N4, and the pyrazine nitrogen is N7. In the specific case of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate:

  • C1 Position: Substituted with an ethyl carboxylate group.

  • C5 Position: Substituted with a chlorine atom (adjacent to the bridgehead N4).

  • C8 Position: Substituted with a chlorine atom (flanked by N7 and the bridgehead C8a).

Conformational Dynamics

The ethyl carboxylate at C1 exists in a highly restricted conformation. Due to the extended conjugation with the electron-deficient imidazo[1,5-a]pyrazine ring, the ester carbonyl strongly prefers to remain coplanar with the bicyclic system. This coplanarity maximizes orbital overlap, turning the C1-ester into a powerful electron-withdrawing group (EWG) that further depletes electron density from the pyrazine ring.

Stereoelectronic Reactivity Matrix

The dual chlorine substitution at C5 and C8 presents a classic regioselectivity challenge. However, the stereoelectronic environment perfectly differentiates them, enabling sequential, controlled functionalization.

Table 1: Physicochemical and Reactivity Profile

Property / FeatureValue / DescriptionMechanistic Implication
Chemical Formula C9H7Cl2N3O2Highly functionalized low-MW intermediate.
Molecular Weight 260.08 g/mol Ideal fragment size for SBDD.
C8 Reactivity (Primary) Highly ElectrophilicFlanked by N7 and C8a; primed for rapid Nucleophilic Aromatic Substitution (SNAr).
C5 Reactivity (Secondary) Moderately ElectrophilicAdjacent to N4; reserved for Pd-catalyzed cross-coupling post-C8 amination.
C1 Directing Group Ethyl CarboxylateStabilizes Meisenheimer intermediates during SNAr; easily hydrolyzed/decarboxylated later.

Mechanistic Rationale for Regioselective Functionalization

In the synthesis of kinase inhibitors, the installation of an 8-amino group is non-negotiable, as it serves as the critical hydrogen-bond donor to the kinase hinge region (e.g., Met477 in BTK or equivalent residues in SYK)[1],[4].

Why perform SNAr at C8 before cross-coupling at C5? The causality lies in electronic modulation. The C8 carbon is highly activated by the adjacent N7. When exposed to ammonia, nucleophilic attack at C8 forms a Meisenheimer complex stabilized by N7 and the C1 ester. Once the 8-amino group (-NH2) is installed, it acts as a strong electron-donating group via resonance. This influx of electron density significantly deactivates the remaining C5-chlorine toward further SNAr, effectively "locking" the molecule and preventing over-amination. The intact C5-chlorine can then be selectively targeted for Suzuki-Miyaura cross-coupling or reductive dehalogenation.

SyntheticWorkflow A Ethyl 5,8-dichloroimidazo [1,5-a]pyrazine-1-carboxylate B Regioselective SNAr (NH3 / iPrOH) A->B C Ethyl 8-amino-5-chloroimidazo [1,5-a]pyrazine-1-carboxylate B->C D Saponification & Decarboxylation C->D E Suzuki-Miyaura Coupling (Pd catalyst) D->E F Advanced Kinase Inhibitor Intermediate E->F

Fig 1: Regioselective synthetic workflow for imidazo[1,5-a]pyrazine kinase inhibitor intermediates.

Application in Targeted Kinase Inhibitor Design

The 8-amino-imidazo[1,5-a]pyrazine core is a foundational pharmacophore for reversible and irreversible BTK inhibitors used in treating Rheumatoid Arthritis and B-cell malignancies[1]. By manipulating the C1 and C5 positions of our starting ester, researchers can explore deep structure-activity relationships (SAR)[4]. For instance, coupling a bulky aryl group at C1 (post-decarboxylation and bromination) allows the inhibitor to access the hydrophobic back pocket of the BTK active site, while the 8-amino group anchors the molecule at the hinge.

BTKPathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFKB NF-κB Transcription PLCg2->NFKB Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK Inhibits

Fig 2: BCR signaling pathway illustrating BTK inhibition by imidazo[1,5-a]pyrazine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Regioselective C8-Amination via SNAr

Objective: Convert Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate to Ethyl 8-amino-5-chloroimidazo[1,5-a]pyrazine-1-carboxylate. Validation Metric: LC-MS monitoring will show a distinct mass shift from [M+H]+260 to 241 . The absence of a 222 mass peak (diamination) validates the stereoelectronic deactivation of C5.

  • Preparation: Dissolve Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq, 10 mmol) in 2-propanol (50 mL) in a pressure vessel.

  • Reagent Addition: Add aqueous ammonium hydroxide (28-30%, 5.0 eq) dropwise at 0°C to prevent exothermic degradation.

  • Reaction: Seal the vessel and heat to 60°C. Stir for 4-6 hours.

  • Monitoring: Sample 50 μ L, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak is <1% .

  • Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to half volume, then pour into ice-cold water (100 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the C8-aminated product.

Protocol 2: C1-Ester Saponification and Decarboxylation

Objective: Remove the C1-directing group to yield 8-amino-5-chloroimidazo[1,5-a]pyrazine. Validation Metric: The release of CO2​ gas during the thermal step acts as a visual validation of decarboxylation progress.

  • Saponification: Suspend the C8-aminated ester (1.0 eq) in a mixture of THF/MeOH/H 2​ O (2:1:1, 0.2 M). Add LiOH·H 2​ O (3.0 eq) and stir at ambient temperature for 2 hours.

  • Acidification: Once LC-MS confirms ester hydrolysis, carefully acidify the mixture to pH 3-4 using 1N HCl. Extract the carboxylic acid intermediate with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

  • Decarboxylation: Dissolve the isolated acid in diphenyl ether (0.1 M). Heat the solution to 180°C.

  • Observation: Monitor the evolution of CO2​ bubbles. Maintain temperature until gas evolution ceases completely (typically 1-2 hours).

  • Purification: Cool the mixture and purify directly via silica gel chromatography (eluting with Hexanes/EtOAc gradients) to isolate the core scaffold.

References

  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." OSTI / ACS Medicinal Chemistry Letters, 2016. 1

  • Ali, A., et al. "Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study." Letters in Drug Design & Discovery, Bentham Science Publishers, 2021.4

  • National Center for Biotechnology Information. "Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283." PubChem Database. 3

  • Alchem Pharmtech. "CAS NULL | 3-(2,3-DIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER" (Catalog referencing Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate). 2

Sources

The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the discovery and optimization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The imidazo[1,5-a]pyrazine bicyclic ring system has emerged as one of the most versatile and potent scaffolds in modern pharmacology. Originally synthesized as structural analogs to purines and marine bioluminescent molecules, this nitrogen-rich heterocycle has profoundly impacted the development of targeted kinase inhibitors and, more recently, allosteric modulators for G-protein coupled receptors (GPCRs).

This technical guide explores the historical evolution, mechanistic causality of target binding, and experimental workflows that have defined the discovery of imidazo[1,5-a]pyrazine derivatives, culminating in clinical candidates like the dual IGF-1R/IR inhibitor linsitinib (OSI-906).

Chemical Anatomy & The Hinge-Binding Paradigm

The imidazo[1,5-a]pyrazine core is a fused bicyclic system containing three nitrogen atoms. Its success in kinase drug discovery is not accidental; it is rooted in its precise geometric mimicry of the adenine ring of ATP.

The Causality of Kinase Selectivity

Kinase inhibitors must compete with millimolar intracellular concentrations of ATP. The imidazo[1,5-a]pyrazine scaffold achieves this through a highly conserved binding mode within the ATP-binding pocket:

  • The C8-Amino and N7 Interaction : When an amino group is installed at the C8 position, the molecule presents a perfect hydrogen-bond donor (C8-NH2) and acceptor (N7) pair. This motif forms robust bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region[1].

  • Vector Trajectories (C1 and C3) : The true power of the scaffold lies in its substitution vectors. The C1 position projects directly toward the hydrophobic "gatekeeper" pocket, allowing for exquisite selectivity tuning (e.g., distinguishing IGF-1R from the highly homologous Insulin Receptor). The C3 position projects toward the solvent-exposed region, providing a handle to optimize pharmacokinetic (PK) properties without disrupting target affinity[2].

G Core Imidazo[1,5-a]pyrazine Core C8 C8-Amino Group (Hydrogen Bond Donor) Core->C8 N7 N7 Nitrogen (Hydrogen Bond Acceptor) Core->N7 C1 C1-Substituent (Hydrophobic Vector) Core->C1 C3 C3-Substituent (Solvent Vector) Core->C3 Hinge Kinase Hinge Region (e.g., Ser538/Asp539) C8->Hinge H-bond N7->Hinge H-bond Gatekeeper Gatekeeper Pocket (e.g., Thr474) C1->Gatekeeper Pi-Pi / Hydrophobic Solvent Solvent Exposed Region C3->Solvent Modulates PK

Pharmacophore mapping of the imidazo[1,5-a]pyrazine core within a generic kinase ATP-binding pocket.

Historical Milestones in Target Discovery

Era 1: The IGF-1R/IR Breakthrough (Linsitinib)

The most prominent milestone in the history of this scaffold was the discovery of Linsitinib (OSI-906) by OSI Pharmaceuticals. Insulin-like growth factor-1 receptor (IGF-1R) signaling drives cell survival in multiple human cancers. However, early highly selective IGF-1R inhibitors failed because tumors quickly upregulated the homologous Insulin Receptor (IR) to bypass the blockade[3].

Researchers utilized the imidazo[1,5-a]pyrazine core to develop a dual IGF-1R/IR inhibitor. By installing a 2-phenylquinolin-7-yl moiety at the C1 position, the molecule engaged in critical hydrogen bonding with Lys1003, while a cyclobutyl group at C3 optimized oral bioavailability[3][4]. Furthermore, researchers optimized the Structure-Kinetic Relationship (SKR) of these derivatives, discovering that specific C1 substitutions yielded a slow off-rate ( t1/2​>2 hours), allowing for sustained pharmacodynamic responses even as plasma drug levels dropped[2].

Era 2: Reversible BTK Inhibitors for Autoimmunity

Bruton's tyrosine kinase (BTK) is a validated target for B-cell malignancies (e.g., ibrutinib). However, ibrutinib is an irreversible inhibitor that binds covalently to Cys481, leading to off-target toxicities that limit its use in chronic autoimmune diseases like Rheumatoid Arthritis (RA)[1].

To solve this, researchers at Merck utilized 8-amino-imidazo[1,5-a]pyrazines to design potent, reversible BTK inhibitors. The scaffold's N7 and C8-amino groups formed precise hydrogen bonds with the Ser538 and Asp539 residues of the BTK hinge, while avoiding covalent attachment. This yielded compounds with exceptional kinase selectivity and in vivo efficacy in collagen-induced arthritis (CIA) models[1].

Era 3: Expansion to mTOR, ACK1, and GPCRs

The scaffold's utility rapidly expanded across the kinome. High-throughput screening (HTS) hits were optimized into orally efficacious inhibitors of mTORC1/mTORC2[5] and the epigenetic kinase ACK1[6]. Recently, the scaffold has transcended oncology. In 2024, researchers reported the use of a partially saturated derivative—5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine—as a positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor (mAChR), targeting neurocognitive disorders[7].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) evolution of key imidazo[1,5-a]pyrazine derivatives across different therapeutic targets.

Compound / LeadPrimary Target(s)Key Scaffold SubstitutionsIn Vitro PotencyClinical / Preclinical Status
Linsitinib (OSI-906) IGF-1R, IRC1: 2-phenylquinolin-7-ylC3: 3-cyclobutanolC8: AminoIC 50​ = 35 nM (IGF-1R)IC 50​ = 75 nM (IR)Phase III (Adrenocortical carcinoma)
Compound 4c (OSI) mTORC1, mTORC2C1/C3 optimized aliphatic groupsIC 50​ < 10 nMPreclinical (MDA-MB-231 xenograft)
Compound 1 (Merck) BTK (Reversible)C1: Piperidine amideC8: AminoIC 50​ < 5 nMPreclinical (Rheumatoid Arthritis)[1]
ACK1 Lead ACK1C1/C3 aryl substitutionsIC 50​ = 15 nMPreclinical (Pharmacokinetic optimization)[6]
Compound 24d M4 mAChR (PAM)5,6,7,8-tetrahydro coreEC 50​ ~ 200 nMPreclinical (Neurocognitive disorders)[7]

Experimental Workflows & Protocols

Protocol A: Synthesis of the 8-Amino-imidazo[1,5-a]pyrazine Core (Linsitinib Route)

Objective : Construct the bicyclic core with orthogonal functional handles at C1, C3, and C8 for late-stage SAR diversification. Causality & Logic : The synthesis relies on the sequential assembly of the pyrazine ring followed by dehydrative imidazole cyclization. The C8-amino group is installed late-stage via nucleophilic displacement to serve as the critical hinge-binding donor[8].

  • Amide Coupling : Condense the starting aminomethylpyrazine with 3-methylenecyclobutanecarboxylic acid using EDC and HOBt in dichloromethane (CH 2​ Cl 2​ ). Validation: LC-MS should confirm the formation of the intermediate amide.

  • Dehydrative Cyclization : Treat the intermediate amide with phosphorus oxychloride (POCl 3​ ) in dimethylformamide (DMF) at 70 °C. Causality: POCl 3​ acts as a potent dehydrating agent, driving the intramolecular cyclization to form the imidazo[1,5-a]pyrazine core[8].

  • Oxidation : Oxidize the exocyclic alkene using potassium osmate (K 2​ OsO 4​ ·2H 2​ O) and N-methylmorpholine N-oxide (NMMO) in a THF/H 2​ O mixture to yield the corresponding 1-(hydroxymethyl)cyclobutanol.

  • SNAr Amination : Subject the resulting 8-chloro intermediate to nucleophilic aromatic substitution using ammonia (NH 3​ ) in isopropanol at 110 °C. Causality: The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride, installing the essential C8-amino group[8].

  • Late-Stage Coupling : For C1 diversification, perform a palladium-catalyzed Suzuki-Miyaura coupling using a boronic acid (e.g., 2-phenylquinolin-7-ylboronic acid), PdCl 2​ (dppf)·CH 2​ Cl 2​ , and K 2​ CO 3​ at 90 °C.

Protocol B: Structure-Kinetic Relationship (SKR) Binding Assay

Objective : Identify imidazo[1,5-a]pyrazine inhibitors with slow dissociation rates (slow off-rates) to enable intermittent dosing and reduce systemic toxicity. Causality : Traditional IC 50​ assays measure equilibrium binding but ignore residence time. A slow off-rate ( t1/2​>2 hours) ensures sustained target inhibition even after the drug is cleared from plasma[2].

  • Pre-incubation : Incubate recombinant IGF-1R with the imidazo[1,5-a]pyrazine inhibitor at a concentration of 10× IC 50​ for 60 minutes to ensure steady-state binding.

  • Rapid Dilution : Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing ATP and a peptide substrate. Causality: This massive dilution drops the free inhibitor concentration well below its IC 50​ , preventing rebinding and isolating the dissociation event[2].

  • Continuous Monitoring : Monitor the recovery of kinase activity continuously over 4 hours using a microplate reader.

  • Data Fitting : Fit the progress curves to a biphasic exponential equation to calculate the dissociation rate constant ( koff​ ) and the target residence time ( t1/2​=ln(2)/koff​ ). Validation: A vehicle control (DMSO) must show linear kinetics to confirm enzyme stability over the 4-hour window.

SAR_Workflow Hit 1. Virtual Screening & HTS Identify Imidazo[1,5-a]pyrazine Hits Synthesis 2. Core Synthesis & Diversification POCl3 Cyclization & Suzuki Couplings Hit->Synthesis Scaffold selection InVitro 3. In Vitro Profiling Kinase Selectivity & SKR (Off-rate) Synthesis->InVitro SAR Generation DMPK 4. DMPK Optimization Microsomal Stability & Bioavailability InVitro->DMPK Potent Leads DMPK->Synthesis Iterative PK Optimization InVivo 5. In Vivo Efficacy Xenograft / CIA Mouse Models DMPK->InVivo Clinical Candidates (e.g., OSI-906)

Standard SAR and SKR optimization workflow for imidazo[1,5-a]pyrazine drug discovery.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - ACS Medicinal Chemistry Letters - 1

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed - 5

  • Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors - PubMed - 6

  • Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - ACS Publications - 7

  • Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR - ACS Publications - 3

  • Linsitinib (OSI-906) antagonizes ATP-binding cassette subfamily G member 2 and subfamily C member 10-mediated drug resistance - PMC - 4

  • linsitinib: SUMMARY - Portico - 8

  • Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics - PMC - 2

Sources

Unlocking the Pharmacological Potential of Dichloro-Substituted Imidazopyrazines: A Comprehensive Guide to Synthesis, Biological Activity, and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged for its structural mimicry of purine bases. However, it is the strategic halogenation of this core—specifically the development of dichloro-substituted imidazopyrazines (such as 6,8-dichloroimidazo[1,2-a]pyrazine)—that has unlocked unprecedented modularity for drug discovery.

This technical guide explores the dual utility of dichloro-imidazopyrazines: first, as highly versatile, orthogonally reactive building blocks for library generation; and second, as potent biological effectors capable of targeting kinases, E3 ubiquitin ligases, and microtubule dynamics. By understanding the electronic causality behind their reactivity and the structural rationale behind their target engagement, researchers can accelerate the hit-to-lead optimization process.

Structural and Electronic Rationale: The Power of Orthogonal Reactivity

The true value of a 6,8-dichloroimidazo[1,2-a]pyrazine core lies in the differential reactivity of its two carbon-chlorine bonds. This intrinsic electronic asymmetry allows for sequential, regioselective functionalization without the need for complex protecting group strategies.

  • C8 Position (Kinetic Control via SNAr): The C8 chlorine is highly electron-deficient due to its immediate proximity to both the pyrazine nitrogen and the bridgehead nitrogen. This makes it the kinetically favored site for Nucleophilic Aromatic Substitution (SNAr) by amines, alcohols, or thiols.

  • C6 Position (Thermodynamic Control via Cross-Coupling): Once an electron-donating group (e.g., an amine) is installed at C8, the heterocyclic ring becomes more electron-rich. This effectively deactivates the C6 position toward further SNAr. However, the C6 chlorine remains perfectly primed for oxidative addition by electron-rich Palladium(0) catalysts, enabling highly efficient Suzuki-Miyaura or Sonogashira cross-coupling reactions.

Workflow Step1 Step 1: Scaffold Selection 6,8-Dichloroimidazo[1,2-a]pyrazine Step2 Step 2: C8 SNAr Reaction Nucleophilic Substitution Step1->Step2 Amine, Base, Heat (Regioselective) Step3 Step 3: C6 Cross-Coupling Suzuki-Miyaura Reaction Step2->Step3 Pd(dppf)Cl2, Base (Orthogonal Reactivity) Step4 Step 4: Biological Evaluation Target Engagement Assays Step3->Step4 Purified Library

Workflow for the regioselective functionalization of dichloroimidazopyrazines.

Core Biological Activities & Target Engagement

Dichloro-substituted imidazopyrazines and their downstream derivatives have demonstrated profound efficacy across multiple oncology and neurology targets.

Tubulin Polymerization Inhibition (Colchicine Binding Site)

Targeting the colchicine binding site on tubulin is a validated approach for disrupting cancer cell division. In 2023, Thammathong et al. reported the synthesis of fused 1 designed to overcome the metabolic instability of traditional Colchicine Binding Site Inhibitors (CBSIs)[1].

  • The Causality of Halogenation: The researchers discovered that while a 3,4,5-trimethoxyphenyl substituent yielded high cellular potency (GI₅₀ ~10 nM), it was rapidly metabolized. By replacing it with a dichloromethoxyphenyl ring, the metabolic half-life was significantly extended. The halogens provide a steric and electronic shield against cytochrome P450-mediated oxidation while maintaining double-digit nanomolar efficacy against neuroblastoma cells[1].

E3 Ubiquitin Ligase Inhibition (WWP1/WWP2)

The ubiquitin-proteasome system is tightly regulated by HECT E3 ligases like WWP1 and WWP2, which are frequently dysregulated in cancer. Recent structural studies have expanded the2 using halogenated heterocycles[2]. Compounds harboring a 6,8-dichloroimidazo[1,2-a]pyrazine or 5,6-dichloroimidazo[4,5-b]pyrazine core demonstrated critical inhibitory activity. The dichloro substitution is hypothesized to anchor the molecule within the ligase's allosteric pocket via robust halogen bonding (σ-hole interactions).

Kinase Inhibition (Aurora-A and PI3K/mTOR)

Imidazopyrazines are classical Type I kinase inhibitors. Structural knowledge of 3 has shown that the core nitrogens form essential hydrogen bonds with the kinase hinge region (e.g., Thr217 in Aurora-A)[3]. The orthogonal functionalization of the dichloro positions allows medicinal chemists to precisely tune the vectors pointing toward the solvent-exposed region and the hydrophobic DFG-pocket.

Mechanism Ligand Imidazopyrazine Inhibitor Target Microtubule / E3 Ligase Target Ligand->Target Halogen & Hydrogen Bonding Complex Inhibitor-Target Complex (Steric Blockade) Target->Complex Conformational Lock Outcome Cell Cycle Arrest / Apoptosis Induction Complex->Outcome Pathway Inhibition

Mechanism of action for imidazopyrazine-based biological target inhibition.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) and pharmacokinetic trade-offs observed when utilizing halogenated imidazopyrazine derivatives.

Scaffold / CompoundPrimary TargetKey Biological ActivityMetabolic Stability (t₁/₂)
Imidazo[1,2-a]pyrazine (Trimethoxyphenyl) Tubulin (Colchicine Site)GI₅₀ ~10 nMLow (< 30 min)
Imidazo[1,2-a]pyrazine (Dichloromethoxyphenyl) Tubulin (Colchicine Site)GI₅₀ < 100 nMHigh (> 60 min)
6,8-Dichloroimidazo[1,2-a]pyrazine core WWP2 E3 LigaseIC₅₀ ~ 269 µMN/A
Imidazo[1,2-a]pyrazine derivative 3 Aurora-A KinaseSelective Target InhibitionHigh

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step and biological assay includes internal checkpoints to prevent false positives and ensure reproducibility.

Protocol A: Regioselective Synthesis of C8-Amino-C6-Aryl Imidazo[1,2-a]pyrazines

Step 1: C8 Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: Dissolve 6,8-dichloroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous n-butanol (0.2 M). Add the desired primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Conditions: Heat the mixture to 80°C for 4–6 hours under an inert atmosphere.

  • Causality & Validation: Mild heating ensures kinetic control, preventing over-substitution at C6. Self-Validation: Monitor via LC-MS. The reaction is complete when the mass spectrum shows a complete shift to the product mass, characterized by a distinct 3:1 isotope pattern (M and M+2), confirming the presence of exactly one remaining chlorine atom.

Step 2: C6 Suzuki-Miyaura Cross-Coupling

  • Reaction: To the purified C8-substituted intermediate (1.0 eq), add the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and aqueous Na₂CO₃ (2.0 M, 2.0 eq) in a degassed 1,4-dioxane/H₂O mixture (4:1 v/v).

  • Conditions: Heat at 100°C for 12 hours.

  • Causality & Validation: The electron-donating amine at C8 protects the ring from further SNAr, leaving the C6 chlorine exclusively available for Pd-catalyzed oxidative addition. Self-Validation: Post-reaction ¹H-NMR must show the complete disappearance of the C6-Cl associated chemical shift and the emergence of the new aryl proton signals.

Protocol B: Self-Validating Cell Viability Assay (Target Engagement)
  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the synthesized library using a 10-point, 3-fold serial dilution curve (ranging from 0.1 nM to 10 µM).

    • Causality: A 10-point curve is mandatory to capture both the upper and lower asymptotes of the sigmoidal dose-response, ensuring the calculated GI₅₀ is mathematically robust.

  • Internal Controls (Critical Validation):

    • Positive Control: Colchicine (expected GI₅₀ ~10-20 nM).

    • Negative Control: 0.1% DMSO (vehicle).

    • Validation Rule: If the Colchicine GI₅₀ deviates by more than 3-fold from historical baseline data, the entire assay plate is deemed invalid due to potential cell passage drift or reagent degradation.

  • Readout: After 72 hours, add CellTiter-Glo® reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

Conclusion

Dichloro-substituted imidazopyrazines represent a masterclass in rational drug design. By exploiting the orthogonal reactivity of the C6 and C8 halogens, researchers can rapidly generate diverse chemical libraries. Furthermore, the strategic retention or substitution of these halogens allows for the precise tuning of metabolic stability and target affinity—whether inhibiting the colchicine binding site of tubulin, blocking E3 ligase autoubiquitination, or selectively occupying kinase hinge regions.

References

  • Thammathong, J., et al. "Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function." ACS Medicinal Chemistry Letters, 2023.[Link]

  • Rigby, J. M., et al. "Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[Link]

  • Bavetsias, V., et al. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." ACS Chemical Biology, 2012 (PMC Archive).[Link]

Sources

Potential research areas for Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Scaffold: A Technical Guide to the Research Applications of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

Executive Summary

In modern medicinal chemistry, the identification of versatile, highly functionalized heterocyclic building blocks is critical for the rapid generation of kinase inhibitor libraries. Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9) represents a "privileged scaffold"—a core structure capable of serving as a master template for multiple distinct therapeutic targets[1]. Featuring three orthogonal points of diversity (a C1 ethyl ester, a C5 chloride, and a highly reactive C8 chloride), this compound allows researchers to systematically probe the ATP-binding pockets of critical oncological and immunological kinases.

As a Senior Application Scientist, I have structured this technical guide to bypass generic overviews and instead focus on the mechanistic causality and validated synthetic workflows that make this specific molecule a cornerstone in the development of next-generation therapeutics.

Structural Causality & Orthogonal Reactivity

The true value of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate lies in its electronic asymmetry. The pyrazine ring is inherently electron-deficient. However, the C8 position is uniquely activated toward Nucleophilic Aromatic Substitution (SNAr) due to its immediate proximity to both the bridgehead nitrogen and the pyrazine nitrogen (N7).

The Causality of Regiocontrol: When exposed to a nucleophile (such as a primary amine), the transition state at C8 is significantly stabilized by the adjacent electronegative nitrogens, which act as an electron sink. This drastically lowers the activation energy for C8 substitution compared to C5. Consequently, researchers can achieve strict regiocontrol: C8 reacts first via SNAr under mild conditions, leaving the C5 chloride perfectly intact for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Finally, the C1 ethyl ester provides a reliable handle for late-stage diversification, such as hydrolysis and amidation, to target solvent-exposed regions of a kinase.

Primary Research Area I: Next-Generation Reversible BTK Inhibitors

Bruton’s Tyrosine Kinase (BTK) is a critical node in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases like Rheumatoid Arthritis[2]. While first-generation BTK inhibitors (e.g., Ibrutinib) form irreversible covalent bonds with Cys481, clinical resistance frequently emerges via a C481S mutation[2].

The imidazo[1,5-a]pyrazine scaffold is uniquely suited to overcome this via reversible, non-covalent inhibition . By installing an amine at the C8 position of our starting material, the resulting 8-amino-imidazo[1,5-a]pyrazine core acts as a perfect "hinge-binder." The N7 atom and the C8-exocyclic amine form critical bidentate hydrogen bonds with the backbone of Ser538 and Asp539 in the BTK hinge region, anchoring the molecule in the ATP pocket without relying on Cys481[2].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB / Proliferation PLCg2->NFkB Inhibitor Imidazo[1,5-a]pyrazine Scaffold Inhibitor->BTK Hinge Binding

Fig 1: BTK signaling pathway and targeted inhibition by imidazo[1,5-a]pyrazine scaffolds.

Protocol 1: Regioselective C8-Amination (Hinge-Binder Synthesis)

This protocol establishes the foundational hydrogen-bonding network required for BTK affinity.

  • Initiation: Charge a dry, argon-flushed reaction vial with Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq) and anhydrous 2-propanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired primary amine (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). The slight excess of amine ensures complete conversion, while DIPEA neutralizes the generated HCl.

  • Execution: Seal the vial and heat to 80°C for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass is entirely replaced by a single major peak corresponding to the mono-aminated product. Causality note: Bis-amination is not observed because the introduction of the electron-donating amine at C8 significantly reduces the electrophilicity of the remaining C5 chloride.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure 8-amino-5-chloro intermediate.

Primary Research Area II: Dual mTORC1/mTORC2 Inhibitors

The mechanistic target of rapamycin (mTOR) is a central regulator of cell metabolism and survival. Traditional allosteric inhibitors (rapalogs) only inhibit mTORC1, which frequently triggers a feedback loop that paradoxically activates AKT via mTORC2[3].

Derivatives of the imidazo[1,5-a]pyrazine scaffold (such as the clinical candidate OSI-027) act as ATP-competitive inhibitors that simultaneously block both mTORC1 and mTORC2, preventing this feedback loop[4]. The scaffold demonstrates profound selectivity for mTOR over closely related lipid kinases like PI3K.

Quantitative Data: Scaffold Kinase Selectivity Profiling

The following table summarizes the highly tunable nature of the imidazo[1,5-a]pyrazine core when functionalized at the C1, C5, and C8 positions:

Compound Class / DerivativeTarget KinaseIC50 (nM)Selectivity ProfileReference
8-Amino-imidazo[1,5-a]pyrazineBTK (Wild Type)< 5 nM>100-fold over SRC/EGFR[2]
8-Amino-imidazo[1,5-a]pyrazineBTK (C481S Mutant)< 10 nMRetains potency in covalent-resistant mutants[2]
OSI-027 Analog (mTOR targeted)mTORC1 / mTORC222 nM / 65 nM>100-fold over PI3Kα/β/γ[4]
Imidazo[1,5-a]pyrazine (ACK1 targeted)ACK1< 15 nMHighly selective over AKT[5]

Methodological Workflow: Orthogonal Functionalization

To transition from the C8-aminated intermediate to a fully elaborated kinase inhibitor, researchers must exploit the C5 chloride and the C1 ester.

Synth_Workflow SM Ethyl 5,8-dichloroimidazo [1,5-a]pyrazine-1-carboxylate SNAr C8-SNAr (Regioselective) Amine, DIPEA, 80°C SM->SNAr Int1 8-Amino-5-chloro Intermediate SNAr->Int1 Suzuki C5-Suzuki Coupling R-B(OH)2, Pd(dppf)Cl2 Int1->Suzuki Int2 5-Aryl-8-amino Intermediate Suzuki->Int2 Amidation C1-Ester Hydrolysis & Amidation Int2->Amidation Final Target Kinase Inhibitor Amidation->Final

Fig 2: Orthogonal synthetic workflow for functionalizing the imidazo[1,5-a]pyrazine core.

Protocol 2: C5-Suzuki-Miyaura Coupling & C1 Elaboration

This step installs the hydrophobic vectors required to occupy the deep back-pocket of the kinase.

  • Setup: In a microwave-safe vial, dissolve the 8-amino-5-chloro intermediate (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

  • Catalyst & Base: Add K2CO3 (2.0 eq) to activate the boronic acid via formation of the reactive boronate complex. Introduce Pd(dppf)Cl2 (0.05 eq) as the catalyst. Causality note: The bidentate dppf ligand is specifically chosen to prevent catalyst deactivation and promote efficient transmetalation at the sterically hindered C5 position.

  • Execution: Irradiate in a microwave reactor at 110°C for 30 minutes.

  • Self-Validation: Filter the crude mixture through a Celite pad. The visual removal of precipitated palladium black indicates a successful catalytic cycle. Partition with EtOAc/H2O, isolate the organic layer, and confirm the cross-coupled mass via LC-MS.

  • Late-Stage C1 Elaboration: Treat the resulting C5-coupled product with LiOH in THF/H2O to hydrolyze the C1 ethyl ester to a carboxylic acid. Following standard peptide coupling protocols (e.g., HATU, DIPEA, and a secondary amine), the C1 position can be converted into an amide to interact with the solvent-front residues of the target kinase[2].

References

  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 2015. URL:[Link]

  • Bhagwat, S., et al. "Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin." Molecular Cancer Therapeutics (AACR Journals), 2011. URL:[Link]

  • Crew, A. P., et al. "Overview of Research into mTOR Inhibitors." MDPI Pharmaceuticals, 2022. URL:[Link]

  • Jin, M., et al. "Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors." Bioorganic & Medicinal Chemistry Letters (PubMed), 2013. URL:[Link]

Sources

An In-Depth Technical Guide to Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This nitrogen-rich bicyclic system has been identified as a key pharmacophore in the development of novel therapeutic agents targeting a diverse range of enzymes and receptors.[1] Derivatives of this scaffold have shown promise as inhibitors of Bruton's tyrosine kinase (BTK) for oncological indications, c-Src inhibitors for the treatment of acute ischemic stroke, and modulators of the 5-HT4 receptor for cognitive disorders.[2][3] The structural rigidity and potential for diverse substitution patterns make the imidazo[1,5-a]pyrazine ring system an attractive starting point for the design of new chemical entities with tailored pharmacological profiles.

This technical guide focuses on a specific, yet underexplored, member of this family: Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9). While detailed literature on this particular molecule is sparse, its structural features—a dichlorinated pyrazine ring and an ethyl carboxylate group on the imidazole moiety—suggest significant potential for chemical modification and biological activity. This document aims to provide a comprehensive overview based on the established chemistry and pharmacology of related analogs, offering a roadmap for researchers interested in exploring its therapeutic utility.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is presented in the table below.

PropertyValueSource
CAS Number 1256633-28-9[4]
Molecular Formula C₉H₇Cl₂N₃O₂[4]
Molecular Weight 260.08 g/mol [4]
Appearance (Predicted) White to off-white solidN/A
Solubility (Predicted) Soluble in organic solvents such as DMSO, DMF, and chlorinated solventsN/A

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route to the target compound.

Synthetic_Pathway A 2,5-Dichloropyrazine B 2-Amino-5-chloropyrazine A->B 1. NH3 (aq) 2. Heat D Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate B->D 3. NaH, THF 4. Ethyl 2-isocyanoacetate (C) C Ethyl 2-isocyanoacetate E Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate D->E 5. N-Chlorosuccinimide (NCS)    CH3CN

Caption: Proposed synthetic route for Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and yield.

Step 1: Synthesis of 2-Amino-5-chloropyrazine (B)

  • To a sealed pressure vessel, add 2,5-dichloropyrazine (A) (1.0 eq).

  • Add aqueous ammonia (excess) to the vessel.

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate (D)

  • To a solution of 2-amino-5-chloropyrazine (B) (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ethyl 2-isocyanoacetate (C) (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 3: Synthesis of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (E)

  • Dissolve Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate (D) (1.0 eq) in acetonitrile.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Characterization

The structure and purity of the synthesized Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Therapeutic Targets

Based on the known biological activities of structurally related imidazo[1,5-a]pyrazine derivatives, Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is a promising candidate for screening against several therapeutic targets.

Hypothetical Drug Discovery and Evaluation Workflow

The following diagram outlines a logical workflow for the biological evaluation of the title compound.

Biological_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Hit Validation and Optimization cluster_2 Preclinical Development A Target Compound: Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate B Primary Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) A->B C Phenotypic Screening (e.g., Cell Proliferation, Cytotoxicity) A->C D Dose-Response Studies (IC50/EC50 Determination) B->D C->D E Selectivity Profiling D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy Studies F->G H Pharmacokinetic (ADME) Profiling G->H I Toxicology Studies H->I

Caption: A workflow for the biological evaluation of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate.

Potential Therapeutic Targets
  • Kinases: The imidazo[1,5-a]pyrazine scaffold is present in inhibitors of various kinases, including BTK and c-Src.[2] The dichlorinated nature of the target compound could enhance its binding affinity and selectivity.

  • G-Protein Coupled Receptors (GPCRs): Derivatives of imidazo[1,5-a]pyridines, a closely related scaffold, have been developed as 5-HT4 receptor partial agonists.[5] It is plausible that our target molecule could interact with GPCRs.

  • Dipeptidyl Peptidase IV (DPP-IV): Tetrahydro-imidazo[1,5-a]pyrazine derivatives have been patented as DPP-IV inhibitors for the treatment of diabetes.[6] The core structure of our target compound makes it a candidate for evaluation against this enzyme.

  • Bromodomains: Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent BRD9 inhibitors.[7] This suggests that the broader imidazo[1,5-a]pyrazine class may have activity against epigenetic targets.

Conclusion and Future Directions

Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure suggests a range of possible biological activities based on the pharmacology of related compounds. This technical guide provides a foundational framework for researchers to begin investigating this promising compound. Future work should focus on the successful synthesis and characterization of the molecule, followed by a systematic biological evaluation against a panel of relevant therapeutic targets. The insights gained from such studies could pave the way for the development of novel therapeutics based on this versatile scaffold.

References

A comprehensive list of references is not possible due to the limited publicly available data on the specific topic. The following references provide context on the broader class of imidazo[1,5-a]pyrazines and related synthetic methodologies.

  • Tang, P. C., et al. (2012). Tetrahydro-imidazo[1,5-α]pyrazine derivatives, preparation process and medicinal use thereof. U.S.
  • (2021).
  • (2011). Tetrahydro-imidazo[1,5-a]pyrazine derivatives salts, preparation methods and medicinal use thereof. ZA201107284B.
  • Skerlj, R. T., et al. (2022). Substituted imidazo[1,5-a]pyrimidines and their use in the treatment of medical disorders. U.S.
  • (2005).
  • (2021). An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application.
  • (1990). Imidazo [1,5-a]pyrimidine derivatives and process for their preparation. U.S.
  • Skerlj, R. T., et al. (2021). Substituted imidazo[1,5-a]pyrimidines and their use in the treatment of medical disorders. U.S.
  • (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)
  • (2019).
  • (2016). NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES. WO2016161960A1.
  • (2014). Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base. Organic & Biomolecular Chemistry.
  • (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • (2010). Tetrahydro-imidazoý1,5-a¨pyrazine derivatives, preparation methods and medical uses thereof. EP2230241A1.
  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.
  • (2023). Chemical Brochure 1 25.8.2023. Thermo Fisher Scientific.
  • (2021). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and....
  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.
  • (n.d.).
  • (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • (n.d.). Products list of Katsura Chemical.
  • (n.d.).
  • (n.d.). Attractive.
  • (2013). PYRAZINE CARBOXAMIDE COMPOUND.
  • (n.d.). Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate_1256633-28-9. Suzhou unite pharmaceutical co.,ltd.

Sources

The Synthesis and Handling of Chlorinated Imidazo[1,5-a]pyrazines: A Guide to Safety and Experimental Integrity

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core for inhibitors of critical targets like mTOR, c-Src, and Bruton's tyrosine kinase (BTK).[1][2][3] The strategic introduction of chlorine atoms onto this heterocyclic system is a common tactic to modulate physicochemical properties, enhance binding affinity, and improve metabolic stability. However, this chlorination also introduces specific, non-trivial handling challenges and potential toxicological risks that demand a rigorous and informed approach to laboratory safety.

This guide provides a comprehensive framework for the safe handling of chlorinated imidazo[1,5-a]pyrazines. It moves beyond a simple recitation of rules to explain the scientific rationale behind each procedural step, ensuring that safety protocols are not merely followed, but understood. Our objective is to empower researchers to manage the risks associated with these potent molecules, thereby ensuring both personal safety and the integrity of their scientific outcomes.

Proactive Hazard Assessment: The Precautionary Principle in Action

For novel chlorinated imidazo[1,5-a]pyrazines, comprehensive toxicological data is often unavailable. Therefore, a proactive risk assessment based on the precautionary principle is mandatory before any handling begins.[4] This involves inferring potential hazards from structurally related compounds and performing initial in vitro screening.

Inferred Toxicological Profile

Chlorinated aromatic and heterocyclic compounds are known to present a range of toxicological concerns. It is prudent to assume that novel chlorinated imidazo[1,5-a]pyrazines may exhibit similar properties.[5]

  • Dermal and Systemic Toxicity: Human exposure to certain chlorinated aromatic compounds can lead to skin pathologies, including chloracne, as well as hepatotoxicity, immunotoxicity, and thymic atrophy.[5][6][7]

  • Carcinogenicity and Mutagenicity: Some chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are known to be carcinogenic and mutagenic, often exerting their effects by interacting with the aryl hydrocarbon receptor (AhR).[8]

  • Environmental Persistence: The chemical stability and lipophilicity of these compounds can lead to their persistence in the environment and accumulation in food chains.[5][9]

Initial Hazard Characterization: In Vitro Cytotoxicity

An initial assessment of a novel compound's biological activity is crucial for establishing appropriate handling controls. A common first step is to determine its cytotoxicity to estimate its potency.[4]

Experimental Protocol: MTT Assay for General Cytotoxicity

Objective: To determine the 50% inhibitory concentration (IC50) of a novel chlorinated imidazo[1,5-a]pyrazine against a human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) as a preliminary measure of potency.[4]

Methodology:

  • Cell Culture: Plate human cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 1 nM).[4]

  • Cell Treatment: Add the diluted compounds to the corresponding wells on the cell plate. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value using non-linear regression.

The resulting IC50 value provides a quantitative measure of potency, which directly informs the level of containment required.

cluster_assessment Initial Hazard Assessment Workflow start Novel Chlorinated Imidazo[1,5-a]pyrazine in_silico In Silico Prediction (Reactivity, Toxicity) start->in_silico in_vitro In Vitro Assay (e.g., MTT Cytotoxicity) in_silico->in_vitro oeb Determine Occupational Exposure Band (OEB) in_vitro->oeb protocol Define Handling Protocol (PPE & Engineering Controls) oeb->protocol

Caption: Workflow for initial hazard assessment of novel compounds.[4]

Occupational Exposure Bands (OEBs)

OEBs are a risk management tool used to categorize chemicals based on their potency and associated health outcomes. Assigning a novel compound to an OEB helps define the necessary handling and containment procedures.

OEBPotency/ToxicityRequired Handling Controls
1 Low PotencyGeneral laboratory ventilation, standard PPE.
2 Moderately PotentGeneral ventilation with local exhaust ventilation (LEV).
3 PotentChemical fume hood or other containment device.
4 Very PotentHigh-containment systems (e.g., glovebox isolator).
5 Extremely PotentFull containment in isolators, specialized handling procedures.
(Data adapted from established industry guidelines)[4]

Containment and Protection: Engineering Controls and PPE

A robust safety strategy relies on multiple layers of protection. Engineering controls are the first and most important line of defense, followed by appropriate Personal Protective Equipment (PPE).

Engineering Controls

The choice of engineering control is dictated by the compound's OEB and the nature of the experimental procedure.

  • Chemical Fume Hood: The primary control for handling most chlorinated imidazo[1,5-a]pyrazines. All operations that could generate dust or aerosols, including weighing, dissolving, and running reactions, must be performed inside a certified fume hood.[10]

  • Ventilated Balance Enclosure (VBE): For weighing potent solid compounds (OEB 3 or higher), a VBE provides superior containment to prevent the inhalation of fine powders.[4]

  • Glovebox Isolator: For extremely potent compounds (OEB 4/5) or when complete isolation from the operator is required, a glovebox provides the highest level of containment.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The minimum required PPE must always be worn.

  • Eye Protection: Chemical splash goggles are required. For high-risk operations with a splash hazard, a full-face shield should be worn over safety glasses.[11]

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[10]

  • Gloves: Chemically resistant gloves are essential. Because nitrile gloves offer minimal protection from chlorinated solvents, they should be used for incidental contact only and changed frequently.[11] For prolonged work or when handling concentrated solutions, consider using thicker neoprene or butyl rubber gloves, or double-gloving with nitrile.[11] Always inspect gloves for damage before use and wash hands thoroughly after removal.[12]

Standard Operating Procedures: From Receipt to Disposal

A standardized workflow ensures that safety is integrated into every step of the experimental process.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare & Verify Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in Vented Enclosure prep_setup->handle_weigh Move to Handling handle_dissolve Dissolution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Reaction/Manipulation handle_dissolve->handle_reaction cleanup_waste Segregate Chlorinated Waste handle_reaction->cleanup_waste Proceed to Cleanup cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_storage Store in Labeled, Sealed Container cleanup_decon->cleanup_storage

Caption: A standard workflow for the safe handling of potent chemical compounds.

Storage

Proper storage is critical to maintain compound integrity and prevent accidental exposure.

ParameterRecommendationRationale
Location Store in a cool, dry, and well-ventilated area.Minimizes thermal degradation and prevents moisture-related reactions.[13]
Container Keep in a tightly closed, clearly labeled container.[4][13]Prevents release and ensures proper identification.
Isolation Isolate from incompatible substances (e.g., strong oxidizing agents, reactive materials).[13]Prevents hazardous reactions.
Containment Use secondary containment trays for all solutions.[4]Contains spills and prevents spread of contamination.
Waste Disposal

Chemical waste must be handled with the same care as the parent compound.

  • Segregation: All waste contaminated with chlorinated imidazo[1,5-a]pyrazines (including solvents, reaction mixtures, contaminated gloves, and paper towels) must be collected in a designated hazardous waste container.[14]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing all chemical components, including the specific chlorinated compound.

  • Disposal: Follow all institutional, local, and federal regulations for the disposal of chlorinated chemical waste. Do not pour any amount down the drain.[12][13]

Emergency Preparedness

All personnel must be trained on emergency procedures before working with hazardous chemicals.

cluster_emergency Emergency Response Flow cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Chemical Spill spill_evacuate Evacuate & Alert Others spill->spill_evacuate exposure Personnel Exposure exp_remove Remove Contaminated Clothing exposure->exp_remove spill_notify Notify Supervisor & EHS spill_evacuate->spill_notify spill_contain Contain Spill (If Trained) spill_notify->spill_contain spill_cleanup Await Professional Cleanup spill_contain->spill_cleanup exp_flush Flush Affected Area (15+ min) exp_remove->exp_flush exp_medical Seek Immediate Medical Attention exp_flush->exp_medical exp_sds Provide SDS to Medical Personnel exp_medical->exp_sds

Caption: Emergency response procedures for chemical spills and personnel exposure.

  • Spill: Immediately evacuate the affected area and alert others nearby.[10] Notify your supervisor and the institutional Environmental Health & Safety (EHS) office. Do not attempt to clean up a significant spill unless you are specifically trained and equipped to do so.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12]

    • In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) or any available hazard information to the medical personnel.[13]

Conclusion

Chlorinated imidazo[1,5-a]pyrazines are a valuable class of compounds with significant potential in drug discovery. Their effective and responsible use hinges on a deeply ingrained culture of safety. By combining a thorough understanding of their potential hazards with the rigorous application of engineering controls, personal protective equipment, and standardized procedures, researchers can confidently explore the therapeutic promise of these molecules while ensuring the protection of themselves, their colleagues, and the environment.

References

  • Title: Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds Source: Benchchem URL
  • Source: PMC (PubMed Central)
  • Title: [An outline of chloro-organic compound toxicology] Source: PubMed URL
  • Source: PMC (PubMed Central)
  • Title: Chlorinated polycyclic aromatic hydrocarbon Source: Wikipedia URL
  • Title: Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment Source: PubMed URL
  • Title: Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators Source: ACS Medicinal Chemistry Letters URL
  • Title: Halogenated Aromatic Poisoning (PCB and Others)
  • Title: Chlorine gas Source: Purdue University URL
  • Title: ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS Source: IJIEMR URL
  • Title: Chlorine Source: Rutgers University URL
  • Title: A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives by 3-CR/2-CR sequence Source: PubMed URL
  • Title: Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study Source: Bentham Science URL
  • Title: Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study | Request PDF Source: ResearchGate URL
  • Title: Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 Source: PubMed URL
  • Source: PMC (PubMed Central)
  • Source: ACS Publications (Organic Letters)
  • Title: MATERIAL SAFETY DATA SHEET (for Heterocyclic compounds)
  • Title: Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke Source: PubMed URL
  • Title: Imidazo[1,5-a]pyrazines. IV.
  • Title: Heterocyclic Compounds: Physical & Chemical Hazards Source: ILO Encyclopaedia of Occupational Health and Safety URL
  • Title: Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)
  • Title: FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)
  • Title: Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts Source: MDPI URL
  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: Utah State University URL
  • Title: Chlorine Safety Source: Texas Department of Insurance URL
  • Source: NCBI Bookshelf (NIH)

Sources

Methodological & Application

Experimental applications of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Experimental Workflows Utilizing Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate in Kinase Inhibitor Discovery

Executive Summary & Chemical Biology Rationale

In the landscape of targeted therapeutics, the imidazo[1,5- a ]pyrazine core has emerged as a highly privileged scaffold for the development of ATP-competitive kinase inhibitors, particularly targeting Bruton’s Tyrosine Kinase (BTK) and the mechanistic Target of Rapamycin (mTOR)[1][2]. Ethyl 5,8-dichloroimidazo[1,5- a ]pyrazine-1-carboxylate (CAS: 1256633-28-9) serves as a highly versatile, trifunctional intermediate for in vitro library synthesis and high-throughput screening campaigns.

The structural causality behind the success of this scaffold lies in its biomimicry. The imidazo[1,5- a ]pyrazine core effectively mimics the adenine ring of ATP. When derivatized, the N7 nitrogen and the newly introduced C8-amino group form critical, bidentate hydrogen bonds with the kinase hinge region (e.g., Ser538 and Asp539 in BTK)[1]. The presence of two orthogonal halogens (C5 and C8) and a protected carboxylate (C1) allows for rapid, regioselective diversification, enabling medicinal chemists to systematically probe the hydrophobic back-pocket and solvent-exposed regions of the kinase active site[3].

Protocol 1: In Vitro Library Synthesis & Hit-to-Lead Generation

To utilize this scaffold for in vitro screening, it must first be derivatized. The following self-validating synthetic workflow exploits the differential electronic environments of the scaffold to generate a focused library of kinase inhibitors.

Step 1: Regioselective SNAr at the C8 Position

  • Causality: The C8-chlorine is highly electrophilic due to the strong electron-withdrawing effect of the adjacent pyrazine nitrogen (N7). This allows for a regioselective Nucleophilic Aromatic Substitution (SNAr) with primary amines, leaving the C5-chlorine intact for subsequent cross-coupling.

  • Methodology:

    • Dissolve Ethyl 5,8-dichloroimidazo[1,5- a ]pyrazine-1-carboxylate (1.0 eq) in anhydrous THF.

    • Add the desired primary amine ( R1​−NH2​ , 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir at room temperature for 4–6 hours. Monitor via LC-MS until the starting material is consumed.

    • Quench with water, extract with EtOAc, and purify via flash chromatography to yield the 8-amino-5-chloro intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

  • Causality: With the C8 position substituted, the C5-chlorine is now the sole halogen available for oxidative addition by a palladium catalyst, allowing for the introduction of aryl or heteroaryl groups to probe the kinase back-pocket.

  • Methodology:

    • Combine the Step 1 intermediate (1.0 eq), an aryl boronic acid ( R2​−B(OH)2​ , 1.5 eq), and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

    • Degas the mixture with N2​ for 10 minutes.

    • Add Pd(dppf)Cl2​ (0.05 eq) and heat to 90°C for 12 hours.

    • Filter through Celite, concentrate, and purify to yield the 5,8-disubstituted intermediate.

Step 3: Saponification and Amidation at the C1 Position

  • Causality: The ethyl ester serves as a robust protecting group during Steps 1 and 2. Hydrolysis reveals the carboxylic acid, which is then coupled with diverse amines to interact with the solvent-exposed region of the kinase.

  • Methodology:

    • Treat the Step 2 intermediate with LiOH (3.0 eq) in THF/ H2​O (3:1) at room temperature for 2 hours to hydrolyze the ester. Acidify to pH 4 and extract the free acid.

    • Dissolve the acid in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 15 minutes to form the active ester.

    • Add the final amine ( R3​−NH2​ , 1.5 eq) and stir for 2 hours. Purify via preparative HPLC to yield the final test compound.

Workflow Scaffold Ethyl 5,8-dichloroimidazo [1,5-a]pyrazine-1-carboxylate Step1 SNAr (C8 Position) Amine Substitution Scaffold->Step1 R1-NH2, DIPEA Step2 Suzuki Coupling (C5 Position) Aryl/Heteroaryl Boronates Step1->Step2 R2-B(OH)2, Pd(dppf)Cl2 Step3 Amidation (C1 Position) Ester Hydrolysis & Coupling Step2->Step3 1. LiOH 2. R3-NH2, HATU Screening In Vitro Kinase Screening (TR-FRET) Step3->Screening Purified Library

Workflow detailing the trifunctional derivatization of the imidazopyrazine scaffold for screening.

Protocol 2: High-Throughput In Vitro Kinase Profiling (TR-FRET)

Once the library is synthesized, the derivatives must be evaluated for biochemical potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this application.

  • Causality: Chemical libraries often contain compounds with intrinsic autofluorescence. TR-FRET utilizes a europium cryptate donor with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measuring the emission, short-lived background autofluorescence is completely eliminated, ensuring a pristine signal-to-noise ratio.

  • Self-Validating Controls: Every assay plate must include a DMSO vehicle (Max signal / 0% inhibition), a no-enzyme well (Min signal / 100% inhibition), and a reference inhibitor (e.g., Ibrutinib for BTK) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay.

Methodology:

  • Prepare a 384-well low-volume microplate.

  • Dispense 2.5 µL of the synthesized imidazo[1,5- a ]pyrazine derivative (serial dilutions from 10 µM to 0.1 nM in assay buffer containing 1% DMSO).

  • Add 2.5 µL of recombinant BTK or mTOR kinase and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 5 µL of an ATP/biotinylated-peptide substrate mix (ATP concentration set at the Km​ of the specific kinase to accurately assess competitive inhibition).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50​ values.

Data Presentation: Representative In Vitro SAR Profiling

The table below summarizes representative quantitative data demonstrating how systematic derivatization of the Ethyl 5,8-dichloroimidazo[1,5- a ]pyrazine-1-carboxylate scaffold impacts in vitro kinase activity.

Compound IDC8 Substitution ( R1​ )C5 Substitution ( R2​ )C1 Substitution ( R3​ )BTK IC50​ (nM)mTOR IC50​ (nM)
Scaffold ChlorineChlorineEthyl Ester>10,000>10,000
Derivative A CyclopentylaminoPhenylMethylamide1,240850
Derivative B 4-PhenoxyphenylaminoPhenylMethylamide451,100
Derivative C 4-Phenoxyphenylamino4-FluorophenylPiperidine-1-amide3.2 450
Derivative D Isopropylamino3-HydroxyphenylMorpholine-4-amide2,10012

Note: The scaffold itself is inactive. Potency and selectivity are driven entirely by the rational functionalization at the C8, C5, and C1 positions.

Protocol 3: In Vitro Cellular Target Engagement (Western Blotting)

Biochemical potency must translate to cellular efficacy. This protocol validates that the synthesized compounds can cross the cell membrane and inhibit the target kinase within the complex cytosolic environment.

  • Causality: For BTK inhibitors, measuring the autophosphorylation of BTK at Tyr223 and the phosphorylation of its direct downstream substrate, PLC γ 2 at Tyr1217, confirms on-target cellular engagement and the subsequent halt of the B-Cell Receptor (BCR) signaling cascade[4].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylation Inhibitor Imidazo[1,5-a]pyrazine Derivative Inhibitor->BTK ATP-Competitive Inhibition Calcium Calcium Flux & Cell Proliferation PLCg2->Calcium Downstream Signaling

BTK signaling pathway demonstrating the point of intervention by the synthesized derivatives.

Methodology:

  • Culture Ramos B-cells (human Burkitt's lymphoma) in RPMI-1640 medium supplemented with 10% FBS.

  • Seed cells at 2×106 cells/mL in a 6-well plate and serum-starve for 2 hours.

  • Pre-treat the cells with the lead derivative (e.g., Derivative C at 10, 30, and 100 nM) or DMSO vehicle for 1 hour at 37°C.

  • Stimulate the BCR by adding 10 µg/mL of anti-human IgM for 5 minutes.

  • Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Self-validation: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly erase the phosphorylation signal during lysis).

  • Clarify lysates via centrifugation and quantify protein concentration using a BCA assay.

  • Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-BTK (Y223), total BTK, p-PLC γ 2 (Y1217), and GAPDH (loading control).

  • Detect using HRP-conjugated secondary antibodies and ECL reagent. A successful compound will show a dose-dependent decrease in p-BTK and p-PLC γ 2 bands relative to the total BTK and GAPDH controls.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis | ACS Medicinal Chemistry Letters. URL: [Link]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed. URL: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. URL: [Link]

Sources

Application Note: Utilizing Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate as a Core Scaffold in the Discovery of Targeted Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the most privileged heterocyclic scaffolds in medicinal chemistry is the imidazo[1,5-a]pyrazine core. Structurally mimicking the purine ring of adenosine triphosphate (ATP), this bicyclic system is highly effective at anchoring into the highly conserved ATP-binding pockets of oncogenic kinases, including the Mechanistic Target of Rapamycin (mTOR) and Bruton's Tyrosine Kinase (BTK)[1, 2].

Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9) serves as a highly versatile, bifunctional building block for synthesizing these targeted libraries. The strategic placement of two chlorine atoms and an ethyl ester provides a predictable, regioselective pathway for derivatization:

  • C8-Position: The chlorine at C8 is highly electrophilic due to the electron-withdrawing effect of the adjacent pyrazine nitrogen. This allows for selective Nucleophilic Aromatic Substitution ( SN​Ar ) with primary or secondary amines at room temperature.

  • C5-Position: Once C8 is substituted, the C5 chlorine can be functionalized via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or heteroaryl groups that probe the kinase hinge region.

  • C1-Position: The ethyl carboxylate acts as a functional handle. It can be saponified and converted into various amides to optimize solvent-exposed interactions and improve pharmacokinetic (PK) properties.

By leveraging this specific building block, researchers can rapidly generate diverse compound libraries to screen against cancer cell lines, specifically targeting the PI3K/AKT/mTOR pathway or B-cell receptor signaling [3].

G A Ethyl 5,8-dichloroimidazo [1,5-a]pyrazine-1-carboxylate (Core Scaffold) B C8-Regioselective SNAr / Amination A->B Step 1 C C5-Suzuki-Miyaura Cross-Coupling B->C Step 2 D C1-Ester Functionalization C->D Step 3 E Targeted Library (mTOR/BTK Inhibitors) D->E Final Products

Workflow for the regioselective derivatization of the imidazo[1,5-a]pyrazine scaffold.

Mechanistic Pathways & Target Engagement

First-generation mTOR inhibitors (rapalogs) act allosterically and primarily inhibit mTOR Complex 1 (mTORC1). A major clinical limitation of rapalogs is the relief of negative feedback loops, which paradoxically leads to the hyperactivation of AKT via mTOR Complex 2 (mTORC2), promoting cancer cell survival.

Imidazo[1,5-a]pyrazine derivatives synthesized from this scaffold act as ATP-competitive dual mTORC1/mTORC2 inhibitors [1]. By binding directly to the kinase domain, they simultaneously shut down the phosphorylation of S6K1 (downstream of mTORC1) and AKT (downstream of mTORC2), leading to profound apoptosis in solid tumors.

G Inhibitor Imidazo[1,5-a]pyrazine Derivative mTORC1 mTORC1 Complex Inhibitor->mTORC1 ATP Competition mTORC2 mTORC2 Complex Inhibitor->mTORC2 ATP Competition S6K S6K1 (Protein Synthesis) mTORC1->S6K Phosphorylation AKT AKT (Cell Survival) mTORC2->AKT Phosphorylation Apoptosis Cancer Cell Death / Growth Arrest S6K->Apoptosis Inhibited AKT->Apoptosis Inhibited

Mechanism of dual mTORC1/mTORC2 inhibition by imidazo[1,5-a]pyrazine derivatives.

Experimental Protocols

To ensure a self-validating system, the following protocols integrate internal controls and causality-driven methodologies for screening imidazo[1,5-a]pyrazine derivatives in cancer cell lines.

Protocol A: In Vitro Cancer Cell Line Viability Screening

Causality Check: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay rather than traditional colorimetric assays (like MTT). CellTiter-Glo measures intracellular ATP, which is directly proportional to the number of metabolically active cells. This avoids false positives caused by the chemical reduction of tetrazolium salts by the heterocyclic test compounds.

Materials:

  • Cell Lines: MDA-MB-231 (Breast cancer, mTOR-driven) and Mino (Mantle cell lymphoma, BTK-driven).

  • Controls: DMSO (Vehicle, 0.1% final), Rapamycin (mTORC1 specific control), Ibrutinib (BTK specific control).

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed MDA-MB-231 cells at 3×103 cells/well and Mino cells at 1×104 cells/well in 96-well opaque white plates (to prevent luminescent cross-talk). Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of the synthesized imidazo[1,5-a]pyrazine derivatives in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point concentration curve (ranging from 10 µM to 0.5 nM).

  • Treatment: Transfer the diluted compounds to the cell plates, ensuring the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the treated plates for 72 hours.

  • Detection: Equilibrate the plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence using a microplate reader. Calculate IC50​ values using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Target Engagement Validation (Western Blotting)

Causality Check: To prove that the reduction in cell viability is mechanistically driven by dual mTOR inhibition, we must evaluate the phosphorylation status of downstream effectors. Measuring both p-S6K (Thr389) and p-AKT (Ser473) differentiates our ATP-competitive imidazo[1,5-a]pyrazine derivatives from allosteric rapalogs.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat MDA-MB-231 cells with the IC50​ concentration of the test compound for 4 hours. Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve transient phosphorylation states).

  • Protein Quantification: Quantify total protein using a BCA assay. Normalize all samples to 30 µg of protein per lane.

  • Electrophoresis & Transfer: Resolve proteins on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane (0.2 µm pore size is preferred for low molecular weight targets).

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies overnight at 4°C:

    • Anti-p-S6K (Thr389)

    • Anti-p-AKT (Ser473)

    • Anti-GAPDH (Loading control)

  • Detection: Wash membranes with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using enhanced chemiluminescence (ECL).

Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for a hypothetical library of imidazo[1,5-a]pyrazine derivatives derived from the Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate scaffold, demonstrating the shift from single-target to dual-target efficacy based on C5/C8 functionalization.

Compound IDC8 SubstitutionC5 SubstitutionmTOR Kinase IC50​ (nM)p-AKT Inhibition (Cellular)MDA-MB-231 Viability IC50​ (nM)
Rapamycin N/A (Control)N/A (Control)> 1000 (mTORC2)No (Hyperactivated)> 5000
Derivative-01 IsopropylamineHydrogen450Partial2100
Derivative-02 CyclopentylaminePhenyl85Yes650
Derivative-03 Cyclopentylamine3-Hydroxyphenyl12Yes45
Derivative-04 Cyclohexylamine4-Fluorophenyl8Yes22

Note: The introduction of a hydrogen bond donor (3-Hydroxyphenyl) at the C5 position significantly enhances kinase binding affinity, translating to potent cellular apoptosis.

References

  • Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. URL:[Link]

  • Alsfouk, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2303031. URL:[Link]

  • Bhagwat, N., et al. (2011). Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin. Molecular Cancer Therapeutics, 10(8), 1394-1406. URL:[Link]

Application Note: Imidazo[1,5-a]pyrazines in Neuroprotective Agent Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroprotective agents requires chemical scaffolds that balance high target affinity with stringent pharmacokinetic demands, such as blood-brain barrier (BBB) penetrance and metabolic stability. The imidazo[1,5-a]pyrazine bicyclic system has emerged as a privileged scaffold in central nervous system (CNS) drug discovery. Its unique physicochemical profile—characterized by optimal basicity for kinase hinge-binding, a favorable polar surface area (PSA), and synthetic versatility—enables the precise modulation of neuroinflammatory, apoptotic, and thrombotic pathways[1].

This application note synthesizes current research on imidazo[1,5-a]pyrazine derivatives, detailing their mechanisms of action across multiple CNS targets (c-Src, P2Y1, LRRK2), structure-activity relationship (SAR) optimizations, and the validated preclinical protocols required to evaluate their neuroprotective efficacy.

Mechanistic Grounding & Target Applications

c-Src Kinase Inhibition in Acute Ischemic Stroke

During an acute ischemic stroke, the upregulation of c-Src kinase exacerbates neuroinflammation and induces BBB breakdown via the phosphorylation of tight junction proteins. C-5 substituted imidazo[1,5-a]pyrazine derivatives have been specifically engineered to occupy the ATP-binding pocket of c-Src[2]. For example, Compound 14c.HCl leverages the imidazo[1,5-a]pyrazine core to achieve remarkable CNS penetration, resulting in significant in vivo neuroprotective efficacy by preserving BBB integrity and reducing the ischemic core volume in rat models[2].

P2Y1 Receptor Antagonism for Anti-Thrombotic Neuroprotection

Beyond kinase inhibition, conformational restriction of the scaffold into 8-oxo-7,8-dihydroimidazo[1,5-a]pyrazin-3-one derivatives has yielded potent P2Y1 receptor antagonists[3]. The P2Y1 receptor is a critical driver of platelet aggregation-related thrombosis, which deprives brain tissue of oxygen during ischemic episodes[3]. Compound 12g is a standout derivative, exhibiting an IC₅₀ of 1.95 μM and substantially improved brain drug exposure (AUC = 37.57 μg/g·h) compared to earlier generation antagonists[3]. By preventing microvascular thrombosis with a lower bleeding risk than traditional agents, it outperformed the clinical standard edaravone in rat Middle Cerebral Artery Occlusion (MCAO) models[3].

LRRK2 & PDE10 Modulation in Neurodegeneration

In chronic neurodegenerative conditions like Parkinson's Disease (PD) and Huntington's Disease, sustained target engagement is paramount. A major medicinal chemistry breakthrough involved transitioning from an imidazo[1,5-a]pyridine to an imidazo[1,5-a]pyrazine scaffold. The strategic introduction of a nitrogen atom at the C7 position blocks cytochrome P450 (CYP)-mediated oxidation at the C7 and C8 positions[4]. This modification drastically improves human liver microsome (HLM) stability, extending the half-life of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors in the brain[4]. Furthermore, aryl-fused imidazo[1,5-a]pyrazines have been patented as highly selective Phosphodiesterase 10 (PDE10) inhibitors, mitigating psychotic and neurodegenerative symptoms[5].

Quantitative Target Profiling

The following table summarizes the quantitative performance of key imidazo[1,5-a]pyrazine derivatives across different neuroprotective targets, illustrating the scaffold's versatility.

Compound / DerivativePrimary TargetScaffold ModificationIn Vitro PotencyIn Vivo Neuroprotective ModelKey Pharmacokinetic / Efficacy Outcome
Compound 14c.HCl c-Src KinaseC-5 substitutionIC₅₀ < 50 nMRat Ischemic StrokeHigh CNS penetrance; reduced BBB disruption[2].
Compound 12g P2Y1 Receptor8-oxo-7,8-dihydro cyclizationIC₅₀ = 1.95 μMRat MCAO Model (Stroke)ED₅₀ = 4.49 mg/kg; AUC = 37.57 μg/g·h; low bleeding risk[3].
G-479 Analogues LRRK2 KinaseC7 Nitrogen insertionIC₅₀ < 10 μMPD Transgenic ModelsHigh HLM stability; blocked C7/C8 metabolism[4].
Aryl-fused PDE10i PDE10Aryl/heteroaryl fusionN/AHuntington's/PD ModelsRestoration of striatal signaling[5].

Pathway Visualization

G Imidazo Imidazo[1,5-a]pyrazine Scaffold cSrc c-Src Kinase Inhibition Imidazo->cSrc P2Y1 P2Y1 Receptor Antagonism Imidazo->P2Y1 LRRK2 LRRK2 Kinase Inhibition Imidazo->LRRK2 BBB Preserved BBB Integrity & Reduced Inflammation cSrc->BBB Thrombosis Reduced Platelet Aggregation & Microthrombosis P2Y1->Thrombosis Apoptosis Decreased Neuronal Apoptosis LRRK2->Apoptosis Neuroprotection Comprehensive Neuroprotection BBB->Neuroprotection Thrombosis->Neuroprotection Apoptosis->Neuroprotection

Mechanistic pathways of imidazo[1,5-a]pyrazine derivatives mediating neuroprotection.

Experimental Protocols

To ensure rigorous validation of imidazo[1,5-a]pyrazine derivatives, the following self-validating protocols must be employed. These methods embed causality into the workflow, ensuring that observed neuroprotection is a direct result of target engagement.

Protocol A: In Vitro Kinase Target Engagement (TR-FRET)

Rationale: Imidazo[1,5-a]pyrazines, being highly conjugated aromatic heterocycles, often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true target-binding signal.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant kinase (e.g., c-Src or LRRK2) and the specific biotinylated peptide substrate.

  • Compound Dilution : Serially dilute the imidazo[1,5-a]pyrazine derivative in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final DMSO concentration does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Enzyme Reaction : Add the kinase and substrate to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • ATP Initiation : Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant ( Km​ ) for the specific kinase. Causality note: Using ATP at Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors, which imidazo[1,5-a]pyrazines typically are.

  • Detection : After 60 minutes, terminate the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout & Validation : Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Validate the run by ensuring the Z′ -factor between vehicle controls (DMSO) and positive controls (e.g., Staurosporine) is > 0.6.

Protocol B: In Vivo Rat MCAO Model for Ischemic Stroke

Rationale: The Middle Cerebral Artery Occlusion (MCAO) model mimics human ischemic stroke. Infarct volume measurement relies on 2,3,5-triphenyltetrazolium chloride (TTC) staining. TTC is a colorless dye that is reduced to a deep red formazan strictly by active mitochondrial succinate dehydrogenase. Therefore, white (unstained) areas definitively represent metabolically dead, infarcted tissue, providing a self-validating biochemical readout of neuroprotection[3].

Step-by-Step Methodology:

  • Surgical Induction : Anesthetize adult male Sprague-Dawley rats. Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion : Insert a silicone-coated nylon monofilament into the ECA stump and advance it through the ICA until it blocks the origin of the MCA.

  • Reperfusion & Dosing : After 90 minutes of ischemia, carefully withdraw the filament to allow reperfusion. Administer the imidazo[1,5-a]pyrazine derivative (e.g., Compound 12g at 4.49 mg/kg[3]) intravenously via the tail vein immediately upon reperfusion. Include a vehicle-treated cohort and an edaravone-treated positive control cohort.

  • Neurological Evaluation : 24 hours post-reperfusion, evaluate neurological deficits using the Longa 5-point scoring system (0 = normal, 4 = no spontaneous walking/depressed level of consciousness). Causality note: This links cellular survival directly to functional motor recovery.

  • Brain Harvesting & TTC Staining : Euthanize the animals and rapidly extract the brains. Section the brain coronally into 2 mm thick slices. Incubate the slices in 2% TTC solution at 37°C for 20 minutes in the dark.

  • Quantification : Fix the slices in 4% paraformaldehyde. Image the slices and use ImageJ to calculate the infarct volume. Correct for edema by dividing the infarct volume by the ratio of the ischemic hemisphere volume to the non-ischemic hemisphere volume.

References

  • Mukaiyama, H., Nishimura, T., Kobayashi, S., et al. "Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke." Bioorganic & Medicinal Chemistry, 2007. URL:[Link]

  • "Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Burton, B., et al. "Discovery of LRRK2 inhibitors by using an ensemble of virtual screening methods." ResearchGate. URL:[Link]

  • "WO2009070584A1 - Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10." Google Patents.
  • "Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach." Journal of Medicinal Chemistry, 2009. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dichloroimidazo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Context

Imidazo[1,5-a]pyrazines are privileged heterocyclic pharmacophores, prominently featured in the design of advanced kinase inhibitors (such as BTK, IGF-1R, and PfCDPK4 inhibitors)[1],[2]. The synthesis of dichloro-substituted derivatives—specifically 1,3-dichloroimidazo[1,5-a]pyrazine and 6,8-dichloroimidazo[1,5-a]pyrazine—presents significant synthetic bottlenecks. The highly electron-deficient nature of the pyrazine ring complicates electrophilic cyclization, while the differential nucleophilicity of the C1 and C3 positions makes regioselective halogenation difficult[3].

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers overcome these specific synthetic challenges.

Core Workflow: Step-by-Step Methodology

The most reliable approach to synthesizing dichloroimidazo[1,5-a]pyrazines involves the construction of the core via amide cyclization, followed by controlled electrophilic halogenation[1],[2].

Protocol: POCl₃-Mediated Cyclization and Subsequent Chlorination

  • Amide Formation: Dissolve (3-chloropyrazin-2-yl)methanamine (1.0 equiv) and the corresponding carboxylic acid (1.1 equiv) in anhydrous CH₂Cl₂. Add HATU (1.2 equiv) and DIPEA (3.0 equiv) at 0 °C. Stir for 1–2 hours. Self-Validation: Monitor via LC-MS; proceed only when the amine mass is completely consumed[2].

  • Cyclization: Isolate the intermediate amide. Suspend the amide in anhydrous acetonitrile (or neat POCl₃). Add a catalytic amount of DMF (0.1 equiv). Heat the mixture to 80 °C for 5 hours[2].

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully pour the mixture over a large excess of crushed ice. Slowly neutralize with 20% aqueous ammonium hydroxide (NH₄OH) until pH 8 is reached, then extract with EtOAc[2].

  • Chlorination: To synthesize the dichloro derivative, dissolve the isolated imidazo[1,5-a]pyrazine in DMF. Add N-chlorosuccinimide (NCS) (2.2 equiv) in portions at room temperature. Stir for 2 hours in the dark to prevent radical side reactions. Quench with water and extract[4].

Pathway A Pyrazine-2-methanamine Precursor B Amide Intermediate (Coupling) A->B R-COOH, HATU/EDCI C Imidazo[1,5-a]pyrazine Core (POCl3 Cyclization) B->C POCl3, Heat D Mono-chloro Intermediate (NCS, 1 equiv) C->D Electrophilic Chlorination E Dichloroimidazo[1,5-a]pyrazine (NCS, excess or Stepwise) D->E 2nd Chlorination

Synthetic workflow for dichloroimidazo[1,5-a]pyrazines via amide cyclization and halogenation.

Troubleshooting Guides & FAQs

Q1: My POCl₃-mediated cyclization is stalling, and I recover unreacted amide. How can I drive the reaction to completion? Causality & Solution: The pyrazine ring is highly electron-deficient, which drastically reduces the nucleophilicity of the adjacent nitrogen required to attack the activated carbonyl. If the reaction stalls, the electrophilic activation of the amide is insufficient. Actionable Fix: Add a catalytic amount of DMF to the POCl₃ mixture[1]. This generates a Vilsmeier-Haack-type reagent in situ, which is significantly more electrophilic than POCl₃ alone. This facilitates the formation of the highly reactive chloroiminium intermediate, driving the cyclization forward.

Q2: I am observing massive degradation and low yields during the workup of the cyclization step. What is going wrong? Causality & Solution: Imidazo[1,5-a]pyrazines are sensitive to highly acidic aqueous conditions at elevated temperatures. Quenching POCl₃ directly with water generates HCl exothermically, which rapidly hydrolyzes the newly formed, electron-deficient imidazole ring. Actionable Fix: You must perform a "reverse quench." Pour the reaction mixture over a large excess of crushed ice and immediately neutralize with 20% aqueous NH₄OH[2]. The ammonia buffers the acidity instantly and prevents the formation of hydrolytic degradation products.

Troubleshooting Start Issue: Low Yield in POCl3 Cyclization Q1 Is starting amide fully consumed? Start->Q1 Yes1 Yes: Degradation or Side Reactions Q1->Yes1 Yes No1 No: Poor Electrophilic Activation Q1->No1 No Sol1 Optimize Quench: Use 20% aq. NH3 & Ice Yes1->Sol1 Sol2 Add catalytic DMF (Vilsmeier-type intermediate) No1->Sol2

Decision tree for troubleshooting low yields during POCl3-mediated cyclization.

Q3: When attempting to synthesize 1,3-dichloroimidazo[1,5-a]pyrazine using NCS, I get a messy mixture of mono-chloro, di-chloro, and unreacted starting material. How do I improve regioselectivity? Causality & Solution: Electrophilic aromatic substitution (S_EAr) on the imidazo[1,5-a]pyrazine core typically occurs first at the C1 position (the most nucleophilic site), followed by the C3 position. However, the first chlorination severely deactivates the ring, making the second chlorination kinetically sluggish. Actionable Fix:

  • Thermal Ramping: Use exactly 2.2 equivalents of NCS. Start the reaction at room temperature for 1 hour to allow complete C1 chlorination, then elevate the temperature to 50 °C to force the C3 chlorination.

  • Alternative Metalation Strategy: If electrophilic halogenation fails, utilize a Directed Remote Metalation (DreM) approach. The C3 position can be selectively deprotonated using n-BuLi or TMPMgCl·LiCl at -78 °C, followed by quenching with a positive chlorine source like hexachloroethane (C₂Cl₆)[3].

Q4: My dichloroimidazo[1,5-a]pyrazine degrades on the silica gel column during purification. How can I isolate it cleanly? Causality & Solution: Polyhalogenated electron-deficient heterocycles are highly sensitive to the acidic silanol groups present on standard silica gel, leading to hydrolysis or irreversible binding during chromatography. Actionable Fix: Deactivate the silica gel by flushing the column with 1–2% triethylamine (TEA) in hexanes prior to loading your sample. Alternatively, if the crude purity is >85% by NMR, telescope the intermediate directly into the next step (e.g., Suzuki coupling or nucleophilic displacement) without chromatographic purification.

Quantitative Data: Halogenation Strategies Comparison

The following table summarizes the expected outcomes and specific challenges associated with different halogenation strategies for the imidazo[1,5-a]pyrazine core.

Halogenation StrategyTarget PositionReagent / ConditionsTypical YieldKey Challenges / Observations
Electrophilic (Mono) C1NCS (1.05 eq), DMF, RT, 1h85 - 95%Highly selective for C1; requires dark conditions to avoid radical formation.
Electrophilic (Di) C1, C3NCS (2.2 eq), DMF, 50 °C, 4h60 - 75%Second chlorination is sluggish due to ring deactivation; requires heating.
Directed Lithiation C3 (if C1 blocked)n-BuLi (1.1 eq), THF, -78 °C, then C₂Cl₆50 - 65%Requires strictly anhydrous conditions; competitive addition to pyrazine ring possible[3].
Direct Core Synthesis C6, C8POCl₃ cyclization of dichloropyrazine40 - 55%Extremely poor cyclization kinetics due to severely electron-deficient precursor.

References

  • Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes. National Institutes of Health (PMC). URL:[Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. URL:[Link]

  • Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters. URL:[Link]

Sources

Technical Support Center: Optimizing the Yield of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-28-9).

The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore frequently utilized in the development of potent kinase inhibitors, including BTK, c-Src, and PfCDPK4 inhibitors[1][2]. However, the presence of two highly electron-withdrawing chlorine atoms on the pyrazine ring presents significant kinetic hurdles during the core cyclization step. This guide provides a self-validating methodology, mechanistic insights, and targeted troubleshooting to maximize your synthetic yield.

Synthetic Strategy & Workflow

The most reliable industrial and bench-scale route to this scaffold involves a two-step sequence:

  • Amidation: Acylation of (3,6-dichloropyrazin-2-yl)methanamine with ethyl oxalyl chloride.

  • Bischler-Napieralski Cyclization: Dehydrative ring closure of the resulting amide using phosphorus oxychloride ( POCl3​ ) or similar dehydrating agents to form the imidazole ring[3].

SynthesisWorkflow A (3,6-Dichloropyrazin-2-yl)methanamine (Starting Material) C Amide Intermediate (Uncyclized) A->C Step 1: Amidation (DIPEA, CH2Cl2, 0°C) B Ethyl oxalyl chloride (Acylating Agent) B->C E Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (Target Product) C->E Step 2: Cyclization (Heat, 80-110°C) D POCl3 / P2O5 (Cyclization Reagent) D->E

Figure 1: Two-step synthetic workflow for Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate.

Standard Operating Procedure (SOP)

Step 1: Synthesis of the Amide Intermediate

Ethyl 2-(((3,6-dichloropyrazin-2-yl)methyl)amino)-2-oxoacetate

  • Preparation: Charge a dry, argon-purged reaction vessel with (3,6-dichloropyrazin-2-yl)methanamine (1.0 equiv) and anhydrous dichloromethane ( CH2​Cl2​ , 10 mL/g).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add ethyl oxalyl chloride (1.1 equiv) over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent over-acylation.

  • Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the crude amide.

Step 2: Bischler-Napieralski Cyclization

Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

  • Preparation: Dissolve the crude amide intermediate (1.0 equiv) in anhydrous toluene (15 mL/g).

  • Activation: Add phosphorus oxychloride ( POCl3​ , 5.0 equiv) and phosphorus pentoxide ( P2​O5​ , 2.0 equiv).

  • Cyclization: Heat the mixture to 110 °C (reflux) for 6 hours under an inert atmosphere.

  • Quenching (Critical Step): Cool the mixture to 0 °C. Carefully and slowly quench by dropwise addition into a vigorously stirred, ice-cold saturated aqueous NaHCO3​ solution[2].

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the target compound.

Yield Optimization Data

The choice of dehydrating agent and solvent in Step 2 dictates the success of the cyclization. Below is a quantitative summary of reaction conditions and their impact on the final yield:

Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Primary Observation
POCl3​ (Neat)None1051235%High degradation, significant tar formation.
POCl3​
  • DMF (cat.)
Acetonitrile80855%Cleaner reaction profile, moderate yield.
POCl3​
  • P2​O5​
  • Toluene 110 6 78% Optimal conversion, low degradation.
    Tf2​O
  • Pyridine
  • Dichloromethane401282%Mildest conditions, highest yield, but highest reagent cost.

    Troubleshooting & FAQs

    Q: Why is my cyclization yield so low (<30%) even after 24 hours of reflux in POCl3​ ? A: This is a kinetic issue rooted in the electronic properties of your substrate. The two chlorine atoms at C3 and C6 of the pyrazine ring are highly electron-withdrawing. In a Bischler-Napieralski cyclization, ring closure requires the pyrazine nitrogen to act as a nucleophile to attack the imidoyl intermediate. The chlorines drastically reduce this nucleophilicity[3]. To overcome this kinetic barrier, you must increase the electrophilicity of the intermediate. Adding P2​O5​ generates highly reactive pyrophosphate leaving groups, forcing the cyclization forward. Alternatively, switching to a Triflic Anhydride ( Tf2​O )/pyridine system provides a much more reactive nitrilium intermediate.

    Q: I observe significant hydrolysis of the ethyl ester during the workup of Step 2. How can I prevent this? A: POCl3​ generates large amounts of hydrochloric acid ( HCl ) upon aqueous quenching. If the aqueous phase becomes too acidic and the exothermic quench warms the flask, the C1-ethyl ester will rapidly hydrolyze to the carboxylic acid. You must quench the reaction mixture slowly into a vigorously stirred, ice-cold saturated NaHCO3​ or 20% aqueous ammonia solution[2]. It is critical to maintain the internal temperature below 10 °C during the entire quench.

    Q: What causes the formation of a dark, tarry byproduct during the POCl3​ cyclization? A: High temperatures (e.g., refluxing in neat POCl3​ at >100 °C) cause the electron-deficient pyrazine ring to degrade or polymerize. Diluting the reaction in a non-participating solvent like toluene or acetonitrile[2] mitigates localized overheating. Furthermore, adding a catalytic amount of DMF to POCl3​ generates the Vilsmeier reagent in situ, which can accelerate the formation of the imidoyl chloride intermediate at lower temperatures (80 °C)[1], thereby minimizing tar formation.

    Q: Can I use a different acylating agent in Step 1 to avoid ester hydrolysis later? A: While ethyl oxalyl chloride is the industry standard, you can utilize tert-butyl oxalyl chloride if you require a more hydrolytically stable ester during the basic/aqueous workup. However, be aware that tert-butyl esters are highly susceptible to cleavage under the strongly acidic conditions of the cyclization step (especially if using Tf2​O ). Therefore, the ethyl ester remains the most robust choice for this specific synthetic sequence.

    References

    • Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors... Source: PMC / National Institutes of Health (NIH) URL:1

    • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: PMC / National Institutes of Health (NIH) URL:2

    • Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL:3

    Sources

    Technical Support Center: Purification of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Science Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals handling Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9) .

    As a Senior Application Scientist, I frequently consult on the purification of halogenated fused-heterocycles. The imidazo[1,5-a]pyrazine scaffold presents a unique set of electronic challenges. The electron-withdrawing nature of the bridgehead nitrogen and the pyrazine ring renders the C8-position exceptionally electrophilic, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) (1)[1]. Concurrently, the C1-ethyl ester is a prime target for hydrolysis. Standard purification habits—such as using methanol gradients or basic aqueous workups—often lead to catastrophic yield losses. This guide provides validated, self-correcting protocols to ensure the integrity of your dihalo core for downstream cross-coupling or metalation (2)[2].

    Scaffold Degradation Pathways

    Understanding the causality behind purification failures begins with the molecule's reactivity profile. The differential reactivity between the C5 and C8 halogens dictates that any nucleophile introduced during purification will preferentially degrade the C8 position first (3)[3].

    Degradation Target Ethyl 5,8-dichloroimidazo[1,5-a] pyrazine-1-carboxylate SNAr 8-Substituted Byproduct (SNAr Degradation) Target->SNAr Nucleophiles (MeOH, Amines) Room Temp Hydro Carboxylic Acid Byproduct (Ester Hydrolysis) Target->Hydro H2O + Strong Acid/Base Extended Exposure

    Fig 1. Primary degradation pathways of the imidazo[1,5-a]pyrazine scaffold during purification.

    Table 1: Solvent Compatibility & Physicochemical Data
    Solvent SystemCompatibilityMechanistic Rationale
    Methanol (MeOH) Poor Highly nucleophilic; attacks the activated C8-chlorine resulting in an 8-methoxy impurity.
    Water (pH > 8) Poor Hydroxide ions catalyze the rapid hydrolysis of the C1-ethyl ester to the carboxylic acid.
    Acetonitrile (MeCN) Excellent Polar aprotic and non-nucleophilic. Ideal for RP-HPLC and sample dissolution.
    Hexane / EtOAc Excellent Standard for Normal Phase chromatography. Aprotic nature preserves both the halogens and the ester.
    Toluene / Heptane Excellent Non-polar and inert. The optimal binary system for scale-up recrystallization.

    Frequently Asked Questions (FAQs)

    Q: Why does my product streak severely on normal phase silica gel? A: The imidazo[1,5-a]pyrazine core contains basic nitrogen atoms that interact strongly with the acidic silanol groups on standard silica gel. While adding a basic modifier like Triethylamine (Et 3​ N) is a common fix, do not use it here. Et 3​ N can act as a nucleophile or catalyze ester hydrolysis if moisture is present. Instead, switch to a more polar aprotic gradient (e.g., Dichloromethane/Acetone) or use neutral alumina as the stationary phase.

    Q: I am trying to scale up to 50 grams. Is chromatography my only option? A: No. At scales >10g, chromatography becomes solvent-prohibitive and increases the time the molecule spends in contact with active surfaces. We highly recommend binary solvent recrystallization (Toluene/Heptane). It is thermodynamically driven and avoids the kinetic degradation pathways seen on silica.

    Q: Can I use UV detection at 254 nm for this compound? A: Yes. The extended π -conjugation of the imidazopyrazine core provides strong chromophoric absorption at 254 nm and 280 nm. Set your fraction collector to trigger at 254 nm for maximum sensitivity.

    Troubleshooting Guide

    Observed IssueDiagnostic CheckRoot Cause & Solution
    Co-eluting impurity with [M-Cl+OMe] mass LC-MS shows a peak at m/z 256 instead of the expected 260.Cause: Methanol was used during sample prep or as an HPLC eluent, causing SNAr at C8.Solution: Purge all lines with Acetonitrile. Re-dissolve crude in pure MeCN or DMSO.
    Massive yield loss during aqueous workup Aqueous layer remains UV-active; LC-MS shows m/z 232 ([M+H] + for acid).Cause: Base-catalyzed ester hydrolysis. The resulting carboxylic acid is water-soluble.Solution: Keep aqueous washes strictly between pH 5–7 using phosphate buffers. Avoid Na 2​ CO 3​ or NaOH.
    Product degradation during solvent evaporation TLC of the concentrated product shows new baseline spots that weren't in the fractions.Cause: Thermal degradation or concentration of trace acids (e.g., if using unbuffered chlorinated solvents).Solution: Evaporate under high vacuum at a water bath temperature 30°C.

    Purification Strategy Workflow

    Workflow Crude Crude Reaction Mixture Scale Batch Scale? Crude->Scale Small < 1 Gram Scale->Small Large > 1 Gram Scale->Large NP Normal Phase Silica (Hexane/EtOAc) Small->NP Primary Route RP Reverse Phase HPLC (MeCN/H2O + 0.1% FA) Small->RP High Purity Needed Large->NP If crystallization fails Cryst Recrystallization (Toluene/Heptane) Large->Cryst Scalable Step Pure Purified Product (>98% Purity) NP->Pure RP->Pure Cryst->Pure

    Fig 2. Decision matrix for selecting the optimal purification technique based on scale.

    Validated Experimental Protocols

    Maintaining the integrity of the dihalo core is critical for downstream functionalization, especially in the synthesis of complex pharmaceuticals like AMPAR modulators (4)[4]. Ensure you follow the causality-driven steps below.

    Protocol A: Normal Phase Flash Chromatography (Scale: < 1g)

    Causality: We utilize dry-loading on Celite rather than Silica. Silica is inherently acidic; prolonged contact during the rotary evaporation step can catalyze ester hydrolysis. Celite is completely inert.

    • Sample Preparation: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add 2 mass equivalents of Celite 545.

    • Evaporation: Evaporate the DCM under reduced pressure at 25°C until a free-flowing powder is obtained.

    • Column Equilibration: Pack a standard silica gel column and equilibrate with 90:10 Hexane/Ethyl Acetate.

    • Elution: Load the Celite powder. Run a gradient from 10% to 50% Ethyl Acetate over 10 column volumes.

    • Self-Validation System: Spot the collected fractions on a TLC plate (eluent: 50:50 Hexane/EtOAc). The target compound will have an Rf​≈0.4 . If you observe a spot at Rf​≈0.1 , this indicates ester hydrolysis has occurred. Discard those fractions to maintain batch integrity.

    Protocol B: Reverse-Phase HPLC (For >99% Purity)

    Causality: High pH buffers (like ammonium bicarbonate) will cleave the ester. Nucleophilic solvents (like Methanol) will substitute the C8-chlorine. We strictly use Acetonitrile and Water with Formic Acid (FA) to maintain a low pH, which protonates the nitrogens to prevent peak tailing while preserving the halogens.

    • Sample Preparation: Dissolve the sample in pure Acetonitrile (max concentration ~50 mg/mL). Filter through a 0.22 μ m PTFE syringe filter.

    • Stationary Phase: C18 Preparative Column (e.g., Waters XBridge C18, 5 μ m).

    • Mobile Phase:

      • Buffer A: HPLC-grade H 2​ O + 0.1% Formic Acid.

      • Buffer B: HPLC-grade MeCN + 0.1% Formic Acid.

    • Gradient: 20% B to 80% B over 15 minutes. Flow rate optimized for column diameter.

    • Self-Validation System: Analyze the main peak via LC-MS. The target mass [M+H]+ is 260.0. Crucial Check: The mass spectrum must display an isotopic pattern of 9:6:1 for the M , M+2 , and M+4 peaks. This mathematically validates that both chlorine atoms are still covalently bound to the scaffold.

    Protocol C: Scale-Up Recrystallization (Scale: > 1g)

    Causality: Recrystallization from non-nucleophilic, aprotic solvents bypasses the risks of SNAr and hydrolysis entirely, providing the safest route for bulk material.

    • Dissolution: Place the crude solid in a round-bottom flask. Add Toluene (approx. 5 mL per gram of crude). Heat to 80°C with stirring until complete dissolution is achieved.

    • Anti-Solvent Addition: Dropwise, add Heptane (anti-solvent) until the solution becomes persistently cloudy (the cloud point).

    • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator overnight to maximize crystal yield.

    • Self-Validation System: Filter the crystals via a Büchner funnel and wash with ice-cold Heptane. Before discarding the mother liquor, run a TLC. If the product spot ( Rf​≈0.4 ) is intensely dark under UV, concentrate the mother liquor by 50% and repeat the cooling process to harvest a second crop.

    References

    • Imidazo[1,5-a]pyrazines. IV. Aromatic substitution reactions Journal of Organic Chemistry
    • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Thieme Connect / Science of Synthesis
    • Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Str
    • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul

    Sources

    Technical Support Center: Overcoming Solubility Challenges with Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the notoriously poor solubility profiles of highly functionalized, planar heterocycles.

    Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9) is a critical intermediate in the synthesis of kinase inhibitors and other biologically active molecules. Its unique structure—a dual π-deficient/π-excessive fused bicyclic core combined with two electron-withdrawing, lipophilic chlorine atoms—results in exceptionally high crystal lattice energy. This guide provides field-proven, self-validating troubleshooting strategies to overcome its solubility barriers during both synthetic cross-coupling and in vitro assay preparation.

    Part 1: Chemical Profiling & Causality

    To solve a solubility issue, we must first understand the physical chemistry driving it. The imidazo[1,5-a]pyrazine scaffold features a highly planar geometry that promotes tight intermolecular π-π stacking [1]. The addition of the 5,8-dichloro substituents introduces strong dipole-dipole interactions and halogen bonding, which drastically increases the enthalpy of sublimation (crystal lattice energy) [4].

    When the lattice energy exceeds the solvation energy provided by your chosen solvent, the compound remains a suspension. Consequently, standard reaction solvents (like Toluene or Ethanol) or aqueous biological buffers fail to disrupt the crystal lattice, leading to sluggish reaction kinetics or false negatives in bioassays.

    Part 2: Troubleshooting FAQs

    Section A: Synthetic Chemistry & Reaction Solvents

    Q1: My compound is crashing out of the Toluene/Ethanol solvent mixture during a Suzuki-Miyaura cross-coupling. How do I force dissolution? A: The dielectric constant of Toluene (2.38) is insufficient to overcome the high lattice energy of the 5,8-dichloroimidazo[1,5-a]pyrazine core.

    • The Fix: Switch to a polar aprotic solvent with a high dipole moment, such as 1,4-Dioxane or N,N-Dimethylformamide (DMF). If you are performing a palladium-catalyzed cross-coupling, a 1,4-Dioxane/Water (4:1 v/v) mixture is highly recommended. The Dioxane solvates the lipophilic core, while the water solubilizes the inorganic base (e.g., K₂CO₃) required for the transmetalation step [1].

    Q2: I switched to 1,4-Dioxane, but the mixture is still a cloudy suspension at room temperature. Can I add the Palladium catalyst now? A: Do not add the catalyst yet. While cross-couplings can technically proceed in suspensions, heterogeneous mixtures of heavily halogenated pyrazines often lead to competitive dehalogenation (protodehalogenation) side-reactions due to localized concentration gradients.

    • The Fix (Self-Validating Protocol): Heat the solvent mixture to 80°C before adding the catalyst. If the solution turns clear, your solvent system is validated. Once homogeneous, add the Pd-catalyst to initiate the reaction.

    Section B: Bioassay & DMSO Stock Management

    Q3: I prepared a 10 mM stock solution in DMSO, but after a week in the -20°C freezer, a white precipitate formed. Is the compound degrading? A: It is highly unlikely to be degradation; this is a kinetic precipitation event driven by moisture ingress. DMSO is extremely hygroscopic. During repeated freeze-thaw cycles, ambient water condenses into the tube. Even a small mole fraction of water drastically depresses the freezing point of DMSO and alters the solvation shell, forcing the hydrophobic compound out of its metastable supersaturated state and back into a lower-energy crystalline lattice [2, 3].

    • The Fix: Aliquot your master stock into single-use tubes immediately upon preparation. Store them in a desiccator within the freezer.

    Q4: When I dilute my DMSO stock into my aqueous assay buffer (PBS), the compound immediately precipitates ("solvent shift"). How can I prevent this? A: Direct dilution into aqueous media shocks the system, causing rapid nucleation.

    • The Fix: Perform a stepwise intermediate dilution. First, dilute the 10 mM stock to 1 mM using pure DMSO. Then, add this intermediate stock dropwise to the assay buffer while vortexing vigorously. Alternatively, incorporate a biologically compatible surfactant (e.g., 0.05% Tween-20 or 0.1% BSA) into the aqueous buffer prior to compound addition to act as a solubilizing sink [3].

    Part 3: Quantitative Data & Solvent Selection

    To aid in rational solvent selection, the following table summarizes the physicochemical properties of common solvents relative to their empirical efficacy in dissolving Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate.

    SolventDielectric Constant (ε)Dipole Moment (D)H-Bond AcceptorEmpirical Solubility RatingRecommended Use Phase
    Toluene 2.380.36PoorVery Poor (<1 mg/mL)Not recommended
    Ethanol 24.51.69GoodPoor (Suspension)Co-solvent only
    1,4-Dioxane 2.200.45ExcellentGood (Requires Heat)Cross-coupling reactions
    DMF 36.73.82ExcellentExcellent (>50 mg/mL)SNAr / Metalation
    DMSO 46.73.96ExcellentExcellent (>50 mg/mL)In vitro stock solutions

    *Note: While 1,4-Dioxane has a low bulk dielectric constant, its two oxygen atoms act as powerful localized hydrogen-bond acceptors, making it exceptionally effective for solvating planar nitrogenous heterocycles when heated.

    Part 4: Experimental Protocols

    Protocol A: Optimized Suzuki-Miyaura Cross-Coupling Workflow

    This self-validating protocol ensures complete dissolution prior to catalytic activation.

    • Reagent Charging: To an oven-dried Schlenk flask, add Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v) to achieve a 0.1 M concentration of the starting material.

    • Thermal Solubilization (Critical Step): Stir the heterogeneous mixture and heat to 85°C under a nitrogen atmosphere. Validation Check: Observe the flask. Do not proceed until the solid pyrazine intermediate has completely dissolved into a clear (or slightly tinted) homogeneous solution.

    • Catalyst Introduction: Once homogeneous, briefly remove the heat, add Pd(dppf)Cl₂ (0.05 equiv), and immediately resume heating at 90°C.

    • Monitoring: Monitor via LC-MS. The homogeneous start ensures uniform reaction kinetics and minimizes protodehalogenation.

    Protocol B: Preparation of Stable In Vitro Assay Stocks
    • Weighing: Weigh the compound in a low-humidity environment.

    • Dissolution: Add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration. Vortex for 60 seconds.

    • Sonication: Place the vial in a heated ultrasonic bath (37°C) for 5 minutes to ensure all micro-crystals are disrupted.

    • Aliquotting: Immediately divide the stock into 10 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes.

    • Storage: Store at -20°C inside a sealed container with active desiccant (e.g., Drierite).

    Part 5: Visualizations

    Workflow 1: Reaction Solvent Troubleshooting

    The following logical decision tree dictates how to handle insoluble suspensions during synthetic workflows.

    SolventTroubleshooting Start Compound Insoluble in Reaction Mixture CheckSolvent Check Solvent Polarity & Dipole Moment Start->CheckSolvent IsPolar Is it a Polar Aprotic Solvent? (e.g., DMF, Dioxane) CheckSolvent->IsPolar SwitchSolvent Switch to 1,4-Dioxane or DMF/NMP IsPolar->SwitchSolvent No CheckTemp Increase Temperature to 80-100°C IsPolar->CheckTemp Yes SwitchSolvent->CheckTemp IsDissolved Is the solution clear? CheckTemp->IsDissolved Proceed Proceed with Catalyst Addition IsDissolved->Proceed Yes AddCosolvent Add 5-10% H2O or Phase Transfer Catalyst IsDissolved->AddCosolvent No AddCosolvent->Proceed

    Caption: Logical workflow for overcoming solubility barriers during cross-coupling reactions.

    Workflow 2: Mechanism of DMSO Stock Precipitation

    Understanding the kinetic pathway of moisture-induced precipitation allows for proper preventative handling.

    DMSO_Precipitation Stock 10 mM DMSO Stock Solution FreezeThaw Freeze-Thaw Cycles (Moisture Ingress) Stock->FreezeThaw Water Water Mole Fraction Increases FreezeThaw->Water Lattice Crystal Lattice Energy > Solvation Energy Water->Lattice Precipitate Compound Precipitates Lattice->Precipitate Mitigation Aliquot & Desiccate (Single Use) Precipitate->Mitigation Prevention Strategy Warm Warm to 37°C & Sonicate Precipitate->Warm Recovery Strategy

    Caption: Kinetic pathway of moisture-induced precipitation in DMSO stocks and mitigation strategies.

    Part 6: References

    • Board, J. et al. "Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies." Organic Letters, ACS Publications, 2009. URL:[Link]

    • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." White Paper Archive. URL:[Link]

    • Petereit, A. et al. "Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects." Journal of Biomolecular Screening (via PubMed), 2013. URL:[Link]

    • Badea, C. et al. "Evaluation of Force-Field Calculations of Lattice Energies on a Large Public Dataset, Assessment of Pharmaceutical Relevance, and Comparison to Density Functional Theory." Journal of Chemical Information and Modeling, ACS Publications, 2019. URL:[Link]

    Technical Support Center: Imidazo[1,5-a]pyrazine Synthesis & Optimization

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center for heterocyclic synthesis. The imidazo[1,5-a]pyrazine scaffold is a privileged bicyclic nitrogen heterocycle critical to the development of kinase inhibitors (e.g., BTK, PI3K, and PfCDPK4 inhibitors) and luminescent materials[1][2][3]. Because of its high polarity and the electron-deficient nature of the pyrazine ring, synthesizing and functionalizing this core often presents unique challenges[4].

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated standard operating procedures (SOPs) to ensure high-yielding, reproducible syntheses.

    Reaction Pathway & Workflow Visualization

    The most scalable approach to the imidazo[1,5-a]pyrazine core relies on the dehydrative cyclization of pyrazine-derived amides, followed by late-stage functionalization[1][5].

    G N1 Pyrazine Precursor (e.g., 3-chloropyrazin-2-yl-methanamine) N3 Amide Intermediate N1->N3 HATU, TEA (Coupling) N2 Carboxylic Acid (Side Chain) N2->N3 N4 Imidazo[1,5-a]pyrazine Core N3->N4 POCl3, CH3CN, 80°C (Dehydration/Cyclization) N5 C1/C3 Halogenation (NBS/NIS) N4->N5 Electrophilic Substitution N6 C5 C-H Arylation (Pd-Catalyzed) N4->N6 Pd(OAc)2, HBF4, Cs2CO3

    Workflow for the synthesis and late-stage functionalization of imidazo[1,5-a]pyrazine scaffolds.

    Troubleshooting & FAQs

    Q1: During the POCl₃-mediated cyclization of my pyrazine amide, I observe significant degradation, tar formation, and low yields. How can I optimize this? A1: The causality of degradation here is two-fold: thermal decomposition and hydrolytic cleavage during the quench. Phosphorus oxychloride (POCl₃) acts as a harsh dehydrating agent, converting the amide carbonyl into a highly reactive Vilsmeier-type intermediate before intramolecular nucleophilic attack by the pyrazine nitrogen[1].

    • Temperature Control: Do not run this reaction neat at reflux. Use acetonitrile (CH₃CN) as a co-solvent and maintain the temperature strictly at 80 °C for 5 hours[1][5].

    • The Quench (Critical Step): Excess POCl₃ reacts violently with water, generating localized spikes in temperature and high concentrations of HCl. This acidic environment rapidly hydrolyzes the newly formed imidazo[1,5-a]pyrazine ring. You must quench the reaction by pouring it slowly over crushed ice containing 20% aqueous ammonium hydroxide (NH₄OH) to instantly neutralize the acid[1].

    Q2: I need to selectively functionalize the C5 position of the imidazo[1,5-a]pyrazine core without pre-halogenation. Is this possible? A2: Yes, through Pd-catalyzed C-H arylation or regioselective metalation.

    • C-H Arylation: The C5 position can be directly arylated using aryl bromides. Mechanistically, this requires an acidic additive to activate the catalytic cycle. Using Pd(OAc)₂ with HBF₄ (0.1–0.2 equiv.) and Cs₂CO₃ in DMF at 120 °C yields the C5-arylated product in 45–95% yield[6].

    • Metalation: Alternatively, the core undergoes regioselective C5-deprotonation when treated with n-BuLi or LDA at low temperatures, allowing for subsequent electrophilic trapping[4].

    Q3: My target requires an exocyclic C=O or C=S bond on the imidazo[1,5-a]pyrazine scaffold. The classical POCl₃ route doesn't support this. What is the best alternative? A3: A sequential multicomponent reaction (MCR) is highly efficient for this structural motif. You can react a propargyl amine (or aminoester) with 1,2-diaza-1,3-dienes and an isothiocyanate to form a functionalized 2-thiohydantoin intermediate. Subsequent base-promoted intramolecular cyclization using DIPEA (in CHCl₃) or NaH (in EtOH) yields the desired thiohydantoin-fused tetrahydropyrazines[7].

    Quantitative Data Summaries

    To aid in your experimental design, below are optimized parameters synthesized from medicinal chemistry campaigns targeting the imidazo[1,5-a]pyrazine core[1][6][7].

    Table 1: Optimization of Dehydrative Cyclization Conditions
    Reagent SystemSolventTemp (°C)Yield (%)Observational Notes
    POCl₃ (Neat)None110< 30%High degradation; difficult workup.
    POCl₃ (Excess)CH₃CN8075 - 85%Optimal. Clean conversion; requires NH₄OH/ice quench[1].
    Tf₂O / PyridineCH₂Cl₂0 to 2540 - 55%Milder alternative, but often results in incomplete cyclization[2].
    Table 2: Optimization of Pd-Catalyzed C5 C-H Arylation
    CatalystBaseAdditiveSolventTemp (°C)Yield (%)
    Pd(OAc)₂K₂CO₃NoneToluene110Trace
    Pd(OAc)₂Cs₂CO₃PivOHDMF12030%
    Pd(OAc)₂Cs₂CO₃HBF₄ DMF120 - 13045 - 95%

    (Note: The addition of HBF₄ is critical for disrupting non-productive palladium-substrate chelates, facilitating the C-H activation step[6].)

    Standard Operating Protocols (SOPs)

    Protocol A: Synthesis of the Imidazo[1,5-a]pyrazine Core via POCl₃ Cyclization

    Self-Validating System: The disappearance of the highly polar amide starting material and the appearance of a highly UV-active, less polar spot on TLC (DCM:MeOH 9:1) confirms cyclization.

    • Amide Coupling: Dissolve (3-chloropyrazin-2-yl)methanamine (1.0 equiv) and your chosen carboxylic acid (1.05 equiv) in anhydrous CH₂Cl₂. Add triethylamine (TEA, 3.0 equiv) and cool to 0 °C.

    • Activation: Add HATU (1.2 equiv) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature until complete by LC-MS[1][5].

    • Workup: Wash the organic layer with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate to yield the crude amide.

    • Cyclization: Dissolve the crude amide in anhydrous CH₃CN (0.2 M). Add POCl₃ (5.0 equiv) dropwise at room temperature.

    • Heating: Heat the reaction mixture to 80 °C for 5 hours under a nitrogen atmosphere[1].

    • Quenching (Strict Adherence Required): Cool the mixture to 0 °C. Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice mixed with 20% aqueous NH₄OH solution. Ensure the pH remains > 8 to prevent hydrolysis of the chloro-pyrazine moiety[1][5].

    • Extraction: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and purify via flash chromatography.

    Protocol B: Regioselective Pd-Catalyzed C5 Arylation

    Self-Validating System: Use 4-methoxy-benzoic acid as an internal standard for HPLC yield tracking if optimizing new substrates.

    • Preparation: In a dry Schlenk tube, combine the imidazo[1,5-a]pyrazine derivative (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Cs₂CO₃ (3.0 equiv)[6].

    • Solvent & Additive: Add anhydrous DMF (0.1 M) followed by HBF₄ (0.1 to 0.2 equiv).

    • Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with argon.

    • Reaction: Seal the tube and heat to 120–130 °C for 12–16 hours[6].

    • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water (to remove DMF) and brine. Concentrate and purify via silica gel chromatography. (Note: Cyano- and nitro-substituted aryl bromides are prone to decomposition under these conditions and should be avoided[6]).

    References

    • Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base Source: The Royal Society of Chemistry URL:[Link]

    • Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies Source: Organic Letters - ACS Publications URL:[Link]

    • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: MDPI URL:[Link]

    • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL:[Link]

    • Source: European Patent Office (EP 4219502 A1)
    • Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds Source: Academia.edu / Bioorganic & Medicinal Chemistry Letters URL:[Link]

    Sources

    Side reactions in the synthesis of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Troubleshooting the Synthesis of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

    Welcome to the . This guide is specifically designed for process chemists and drug development professionals addressing the critical challenges encountered during the synthesis of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9).

    This scaffold is a highly valued intermediate in the development of kinase inhibitors, including neuroprotective c-Src inhibitors[1]. The installation of the 5,8-dichloro motif typically relies on the double deoxychlorination of an imidazo[1,5-a]pyrazine-5,8-dione precursor using Phosphorus Oxychloride (POCl₃)[2]. Because the imidazo[1,5-a]pyrazine core is highly electron-rich[3], it is prone to degradation under harsh electrophilic conditions, making this step notoriously difficult to scale.

    I. Mechanistic Workflow & Divergence Pathways

    The diagram below maps the intended reaction pathway against the most common points of failure. Understanding where the reaction diverges is critical for implementing the correct mitigations.

    G Precursor Ethyl imidazo[1,5-a]pyrazine -5,8-dione-1-carboxylate Reagents POCl3 + DMF (cat.) Chlorination Complex Precursor->Reagents Enolization Intermediate Monochloro-monooxo Intermediate Reagents->Intermediate Fast Chlorination Tar Polymeric Tar (Thermal Degradation) Reagents->Tar T > 100 °C Target Ethyl 5,8-dichloroimidazo [1,5-a]pyrazine-1-carboxylate Intermediate->Target Vilsmeier Activation (Rate-Limiting) Acid Hydrolyzed Acid (Aqueous Quench Defect) Target->Acid Localized Exotherm + HCl Generation

    Reaction pathway and common side-product divergence during POCl3-mediated chlorination.

    II. Frequently Asked Questions (Troubleshooting Guide)

    Q1: My LC-MS shows a dominant peak at m/z = 242 instead of the desired m/z = 260 (dichloro product). Why is the reaction stalling at the monochloro intermediate? Causality: The first chlorination (typically at C-8) proceeds rapidly. However, the newly installed chlorine atom is highly electron-withdrawing. This inductive effect drastically reduces the nucleophilicity of the remaining lactam oxygen at C-5, making the second enolization and subsequent nucleophilic attack on POCl₃ thermodynamically challenging. Solution: Do not simply increase the temperature, as this promotes core degradation. Instead, introduce catalytic N,N-dimethylformamide (DMF) or N,N-diethylaniline. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloromethylenedimethyliminium chloride), a significantly more potent electrophile that readily activates the deactivated C-5 carbonyl to force the second chlorination[2].

    Q2: Following the aqueous workup, my isolated yield drops to <30%, and I detect the carboxylic acid derivative (m/z = 232). How do I prevent ester cleavage? Causality: The hydrolysis of unreacted POCl₃ is violently exothermic and generates concentrated hydrochloric acid (HCl) in situ. If the reaction is quenched by adding water directly to the mixture, localized thermal spikes (>60 °C) combined with high acidity will rapidly hydrolyze the sensitive ethyl ester at the C-1 position. Solution: Implement a strict reverse-quench protocol . Slowly transfer the cooled reaction mixture dropwise into a vigorously stirred, large volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) or potassium phosphate buffer. Maintaining the internal temperature strictly below 15 °C and the pH > 6 during the quench completely suppresses acid-catalyzed ester hydrolysis.

    Q3: The reaction mixture turns into an intractable black tar, making extraction impossible. What is driving this polymerization? Causality: Imidazo[1,5-a]pyrazine scaffolds are electron-rich at the imidazole core[3]. Prolonged exposure to neat POCl₃ at elevated temperatures (e.g., refluxing at 105 °C) induces electrophilic oligomerization or decomposition of the heterocycle. Solution: Dilute the system. Use a non-reactive, high-boiling co-solvent such as toluene or acetonitrile (in a 1:3 ratio with POCl₃). This lowers the boiling point of the mixture, acts as a heat sink, and reduces the intermolecular collisions between the heterocycles, thereby preventing tar formation.

    Q4: NMR shows broad peaks in the aliphatic region and my product mass is off by +80 Da. What is this impurity? Causality: This indicates the presence of a phosphorodichloridate or phosphorodiamidate adduct. If the intermediate phosphate ester does not fully collapse into the aryl chloride, or if the quench is rushed, these phosphorus-containing byproducts co-precipitate with the target molecule. Solution: Ensure the Vilsmeier intermediate fully collapses by maintaining the reaction at 85 °C for at least 4 hours. During the quench phase, allow the biphasic mixture to stir for a minimum of 60 minutes at room temperature to ensure the complete aqueous hydrolysis of all phosphorus species before phase separation.

    III. Quantitative Impact & Analytical Signatures
    Side Reaction / IssueAnalytical SignaturePrimary CauseYield ImpactCorrective Action
    Incomplete Chlorination LC-MS:[M+H]⁺ 242 (Monochloro)Lack of electrophilic activation-40% to -60%Add 0.1 eq DMF or N,N-diethylaniline
    Ester Hydrolysis LC-MS: [M+H]⁺ 232 (Carboxylic Acid)Exothermic acidic quench-30% to -70%Reverse quench into ice-cold NaHCO₃
    Oligomerization (Tar) UPLC: Broad baseline hump, dark colorThermal degradation (T > 100 °C)-50% to -80%Use Toluene co-solvent, T_max = 85 °C
    Phosphorus Adducts ³¹P NMR: Peaks at -5 to -15 ppmIncomplete intermediate collapse-10% to -20%Extended stirring during aqueous quench
    IV. Validated Experimental Protocol: Optimized Deoxychlorination

    This self-validating protocol utilizes in-process controls (IPCs) to ensure each mechanistic hurdle is cleared before proceeding to the next step.

    Step 1: Reagent Preparation & Setup

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an internal thermocouple, and a nitrogen inlet.

    • Suspend Ethyl imidazo[1,5-a]pyrazine-5,8-dione-1-carboxylate (10.0 g, 44.8 mmol) in anhydrous Toluene (50 mL).

    Step 2: Activation & Reaction Execution

    • Add POCl₃ (20.5 mL, 220 mmol, ~5.0 eq) in one portion at room temperature.

    • Add anhydrous DMF (0.35 mL, 4.5 mmol, 0.1 eq) dropwise. (Note: A slight exotherm and gas evolution may occur as the Vilsmeier complex forms).

    • Heat the mixture to an internal temperature of 85 °C. Stir for 4–6 hours.

    • Self-Validation (IPC): Monitor by UPLC-MS by quenching a 10 µL aliquot into 1 mL of cold methanol. The reaction is complete when the m/z 242 (monochloro) peak is < 2% relative to the m/z 260 (dichloro) target peak.

    Step 3: Controlled Reverse-Quench

    • Distill off approximately 50% of the excess POCl₃ and toluene under reduced pressure (50 mbar, 40 °C) to minimize the quench volume and acid load.

    • Cool the remaining concentrated mixture to 10 °C.

    • Transfer the mixture dropwise via an addition funnel into a vigorously stirred beaker containing 500 mL of crushed ice and 200 mL of saturated aqueous NaHCO₃.

    • Self-Validation (IPC): Monitor the internal temperature of the quench bath. Adjust the addition rate to ensure the temperature strictly remains < 15 °C and periodically check that the pH remains ≥ 7.

    Step 4: Hydrolysis & Isolation

    • Once the addition is complete, allow the mixture to warm to 20 °C and stir for 1 hour to ensure complete destruction of phosphorus intermediates.

    • Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

    • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate as an off-white solid.

    V. References
    • Amin, S., et al. "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)." Phosphorus, Sulfur, and Silicon and the Related Elements 196.3 (2020): 1-64.

    • Attanasi, O. A., et al. "Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization." Organic & Biomolecular Chemistry 12.26 (2014): 4610-4619.

    • Liu, Y., et al. "Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke." Bioorganic & Medicinal Chemistry 15.2 (2007): 868-885.

    Sources

    Addressing off-target effects of imidazo[1,5-a]pyrazine derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center for Heterocyclic Scaffold Optimization . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with imidazo[1,5-a]pyrazine derivatives .

    While this fused bicyclic scaffold is highly privileged—yielding potent inhibitors for kinases (e.g., BTK, IGF-1R, MEK) and other enzymes (e.g., IDO1)—its structural features often lead to promiscuous off-target binding. This guide bridges the gap between biochemical assays and structural medicinal chemistry, providing actionable, causality-driven solutions to mitigate off-target liabilities.

    FAQ 1: Identifying and Quantifying Off-Target Liabilities

    Q: My 8-amino-imidazo[1,5-a]pyrazine BTK inhibitor shows excellent biochemical potency, but we are seeing unexpected cytotoxicity in our human PBMC functional assays. How do I isolate the cause?

    A: Discrepancies between biochemical potency and cellular toxicity with this scaffold usually point to one of two off-target sinks: kinase cross-reactivity (specifically within the Src and Tec families) or Cytochrome P450 (CYP) inhibition .

    The imidazo[1,5-a]pyrazine core mimics the purine ring of ATP. Because the ATP-binding pocket is highly conserved across the kinome, your compound is likely binding to the hinge region of unintended kinases. Furthermore, the basic nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to cellular toxicity and severe drug-drug interaction (DDI) risks [2].

    To isolate the issue, you must move away from isolated recombinant enzymes and measure live-cell target engagement. I strongly recommend implementing a NanoBRET Target Engagement Assay to quantify both on-target and off-target occupancy in living cells.

    Protocol: Live-Cell NanoBRET Target Engagement Profiling

    This protocol acts as a self-validating system by utilizing a competitive tracer to confirm specific displacement.

    • Cell Preparation: Transfect HEK293T cells with a plasmid expressing your target kinase (e.g., BTK) fused to NanoLuc® luciferase. In parallel, transfect separate wells with plasmids for suspected off-targets (e.g., Src, Tec, or EGFR).

    • Tracer Equilibration: Resuspend cells in Opti-MEM and add a cell-permeable NanoBRET fluorescent tracer (a broad-spectrum kinase inhibitor conjugated to a fluorophore) at its predetermined Kd​ concentration.

    • Compound Dosing: Dispense the cells into a 384-well plate. Add your imidazo[1,5-a]pyrazine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control (a known pan-kinase inhibitor) to validate the assay window.

    • Incubation: Incubate for 2 hours at 37°C to allow for intracellular equilibration. Causality note: Intracellular ATP concentrations are in the millimolar range (much higher than biochemical assays). This incubation ensures your compound can successfully compete with physiological ATP.

    • Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

    • Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates your compound is successfully displacing the tracer. Calculate the cellular IC50​ for both the primary target and the off-targets.

    FAQ 2: Structural Mitigation of Heme-Binding and CYP Inhibition

    Q: Our NanoBRET and microsome stability data confirm that our imidazo[1,5-a]pyrazine is a potent CYP2C9 and CYP2C19 inhibitor. How can we engineer the scaffold to eliminate this without losing our primary target affinity?

    A: CYP inhibition is a classic liability of imidazole-containing compounds. The mechanism is direct: the sp2-hybridized nitrogen in the imidazole ring coordinates with the heme iron in the CYP active site.

    To break this interaction, you must alter the electronic properties (pKa) of the ring system and reduce overall lipophilicity (LogD). Introducing an additional nitrogen at the C7 position to create an imidazo[1,5-a]pyrazine (from an imidazo[1,5-a]pyridine) is a proven strategy. This modification pulls electron density away from the coordinating nitrogen and lowers lipophilicity, which drastically reduces CYP2C9/2C19 binding while maintaining target kinase affinity [3].

    Additionally, adding steric bulk adjacent to the coordinating nitrogen can physically block the approach to the heme iron.

    Quantitative Data: Scaffold Optimization Impact

    Table 1: Impact of C7-Nitrogen incorporation and lipophilicity reduction on off-target CYP inhibition.

    Scaffold TypeCompound ExampleTarget IC50​ (nM)CYP2C9 IC50​ (µM)CYP2C19 IC50​ (µM)LogD
    IsobenzothiazoleInitial Hit120.4 (High Risk)0.8 (High Risk)4.2
    Imidazo[1,5-a]pyridineIntermediate85.1 (Moderate)6.2 (Moderate)3.1
    Imidazo[1,5-a]pyrazine Optimized Lead 4 > 30 (Safe) > 30 (Safe) 1.8

    FAQ 3: Enhancing Kinase Selectivity via the Hinge Region

    Q: We resolved the CYP issue, but we still have off-target activity against Src family kinases. How do we drive specificity for BTK?

    A: Selectivity among kinases with highly conserved ATP pockets requires exploiting subtle differences in the hinge region and the hydrophobic back pocket.

    For BTK inhibitors, the 8-amino-imidazo[1,5-a]pyrazine core is highly effective because the 8-amino group and the 7-nitrogen act as a precise hydrogen-bond donor/acceptor pair. X-ray crystallography shows that these atoms form critical hydrogen bonds with the backbone of Ser538 and Asp539 in the BTK hinge region [1].

    To eliminate Src cross-reactivity, focus on the substituents attached to the pyrazine ring. Introducing a trifluoropyridine or a sterically constrained bicyclic ring at the 3-position forces the molecule deep into the hydrophobic back pocket of BTK—a pocket that is structurally distinct or inaccessible in Src family kinases due to bulkier gatekeeper residues [1].

    InteractionMap cluster_ontarget On-Target (Therapeutic) cluster_offtarget Off-Target Liabilities Scaffold Imidazo[1,5-a]pyrazine Core BTK BTK Kinase Domain Scaffold->BTK Optimized Hinge Binding Src Src/Tec Kinases Scaffold->Src Conserved ATP Pocket CYP CYP450 Enzymes Scaffold->CYP N-coordination Hinge H-Bonds: Ser538, Asp539 BTK->Hinge Efficacy B-Cell Inhibition BTK->Efficacy Tox Cytotoxicity & DDI Src->Tox Heme Heme Iron Coordination CYP->Heme CYP->Tox

    Fig 1: Interaction map showing structural drivers of on-target efficacy versus off-target toxicity.

    FAQ 4: Kinetic Selectivity and Residence Time

    Q: Our compound has a 100-fold selectivity window in biochemical IC50​ assays, but in vivo, we see off-target phenotypes at Cmax​ . How do we fix this without starting over?

    A: You are relying too heavily on thermodynamics ( IC50​ or Kd​ ) and ignoring binding kinetics (Structure-Kinetic Relationships, or SKR). Off-target effects at Cmax​ occur because the drug floods all available pockets transiently.

    To achieve true in vivo selectivity, you must optimize for a slow off-rate (long residence time) on your primary target. If your drug dissociates from the off-target in minutes but stays bound to the primary target for hours, the transient plasma exposure will only produce a sustained pharmacodynamic (PD) response on the primary target. This was elegantly demonstrated in the development of imidazo[1,5-a]pyrazine-derived IGF-1R inhibitors (like linsitinib analogs), where modifying the R1 substituent (e.g., using an -OEt group) extended the target half-life ( t1/2​ ) to over 1000 hours, allowing for intermittent dosing that bypassed off-target toxicity [4].

    Workflow Start Hit: Imidazo[1,5-a]pyrazine Profile Kinome & CYP Profiling Start->Profile Decision Identify Liability Profile->Decision Kinase Kinase Cross-Reactivity Decision->Kinase Src/Tec Hit CYP CYP Inhibition Decision->CYP CYP2C9 Hit Validate Cellular Target Engagement & Residence Time (SKR) Decision->Validate Clean Profile OptKinase Optimize Hinge Binding & Hydrophobic Back Pocket Kinase->OptKinase OptCYP Lower Lipophilicity & Modify C7 Position CYP->OptCYP OptKinase->Profile Iterate SAR OptCYP->Profile Iterate SAR

    Fig 2: Iterative workflow for identifying and mitigating imidazo[1,5-a]pyrazine off-target liabilities.

    References

    • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters.[Link]

    • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry.[Link]

    • Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors leading to the discovery of GDC-0623. Bioorganic & Medicinal Chemistry Letters.[Link]

    • Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics. Journal of Medicinal Chemistry.[Link]

    Validation & Comparative

    Comparing Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate to other BTK inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Guide: Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate as a Next-Generation BTK Inhibitor Scaffold

    Executive Summary & Context

    In the landscape of targeted targeted oncology and autoimmune therapeutics, Bruton’s Tyrosine Kinase (BTK) has emerged as a critical node in the B-cell receptor (BCR) signaling pathway. While first-generation BTK inhibitors like Ibrutinib revolutionized the treatment of B-cell malignancies, their off-target kinase activity (particularly against EGFR and ITK) leads to well-documented toxicities, including atrial fibrillation and bleeding events.

    To address these limitations, medicinal chemistry has shifted toward highly selective, second-generation scaffolds. Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-28-9) is not a standalone therapeutic; rather, it is a highly functionalized, pivotal synthetic building block. It serves as the foundational synthon for the imidazo[1,5-a]pyrazine class of BTK inhibitors (which includes blockbuster drugs like Acalabrutinib and highly selective reversible inhibitors developed for rheumatoid arthritis). This guide objectively compares the performance of the imidazo[1,5-a]pyrazine scaffold against alternative BTK inhibitor classes and details the experimental workflows required to validate these compounds.

    Structural Causality & Scaffold Advantages

    The design of a BTK inhibitor requires precise spatial orientation to interact with the ATP-binding pocket of the kinase. The choice of the core scaffold dictates both potency and the side-effect profile.

    • The Pyrazolo[3,4-d]pyrimidine Core (Ibrutinib): While potent, this first-generation core binds indiscriminately to the hinge regions of several kinases sharing a homologous cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR). This lack of spatial discrimination is the primary driver of its off-target toxicity.

    • The Imidazo[1,5-a]pyrazine Core (Derived from our title compound): By utilizing the 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate intermediate, researchers can synthesize 8-amino-imidazo[1,5-a]pyrazine derivatives. The 8-amino group and the 7-nitrogen on the pyrazine ring form critical, highly specific bidentate hydrogen bonds with the BTK hinge region (Ser538 and Asp539) [1]. Furthermore, the C1 position (originating from the ethyl carboxylate) allows for the attachment of bulky, solvent-exposed moieties that prevent the molecule from fitting into the narrower ATP pockets of off-target kinases like EGFR and ITK [2].

    BCR_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase BCR->SYK BTK BTK (Target) LYN->BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB Inhibitor Imidazo[1,5-a]pyrazine Inhibitors Inhibitor->BTK Inhibits

    BCR signaling pathway illustrating targeted BTK inhibition by imidazo[1,5-a]pyrazine derivatives.

    Comparative Performance Data

    The table below summarizes the biochemical performance of inhibitors derived from the imidazo[1,5-a]pyrazine scaffold compared to other clinical standards. Data demonstrates that the imidazo[1,5-a]pyrazine core maintains sub-nanomolar potency against BTK while achieving >1000-fold selectivity over EGFR and ITK.

    Scaffold CoreRepresentative CompoundBTK IC₅₀ (nM)EGFR IC₅₀ (nM)ITK IC₅₀ (nM)Binding Mode
    Imidazo[1,5-a]pyrazine Acalabrutinib~3.0>1000>1000Covalent
    Imidazo[1,5-a]pyrazine Merck Cmpd 13~1.9>1000>1000Reversible
    Pyrazolo[3,4-d]pyrimidine Ibrutinib~0.55.610.7Covalent
    Tetrahydropyrazolo[1,5-a]pyrimidine Zanubrutinib~0.5>1000>1000Covalent

    Experimental Protocols: Synthesis & Validation

    To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system: first, the orthogonal functionalization of the intermediate to create the active inhibitor, followed by the biochemical assay used to validate its target engagement.

    Protocol 1: Orthogonal Functionalization of the Scaffold

    Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is highly prized because its three functional handles (C1, C5, C8) react under distinct, non-overlapping conditions [3].

    • Regioselective C8 Amination (SₙAr):

      • Procedure: Dissolve the starting material in isopropanol. Add aqueous ammonia (28%) and heat to 110°C in a sealed tube for 12 hours.

      • Causality: The C8 chlorine is highly activated by the adjacent pyrazine nitrogens. Nucleophilic aromatic substitution (SₙAr) occurs exclusively at C8, leaving the C5 chlorine intact for downstream cross-coupling.

    • C1 Ester Saponification & Amidation:

      • Procedure: Treat the resulting intermediate with LiOH in THF/H₂O (3:1) at room temperature to yield the carboxylic acid. Subsequently, couple a target amine (e.g., a morpholine or pyrrolidine derivative) using HATU and DIPEA in DMF.

      • Causality: The C1 position dictates the solvent-exposed tail of the inhibitor, which is critical for tuning pharmacokinetic properties (like hERG clearance) without disrupting the hinge-binding core.

    • C5 Suzuki-Miyaura Cross-Coupling:

      • Procedure: Combine the C1/C8-functionalized intermediate with a substituted aryl boronic acid, PdCl₂(dppf), and K₂CO₃ in 1,4-dioxane. Irradiate in a microwave reactor at 140°C for 30 minutes.

      • Causality: The C5 aryl group projects into the hydrophobic back-pocket of BTK, locking the kinase in an inactive conformation.

    Synth_Workflow Start Ethyl 5,8-dichloroimidazo [1,5-a]pyrazine-1-carboxylate Step1 C8 Amination (NH3/i-PrOH) Start->Step1 Step2 C1 Ester Hydrolysis & Functionalization Step1->Step2 Step3 C5 Cross-Coupling (Suzuki/Buchwald) Step2->Step3 Final 8-Amino-imidazo[1,5-a] pyrazine BTK Inhibitor Step3->Final

    Orthogonal functionalization workflow of the 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate core.

    Protocol 2: Biochemical BTK Kinase Assay (TR-FRET)

    Once the final imidazo[1,5-a]pyrazine derivative is synthesized, its potency must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard because it utilizes a time delay to eliminate short-lived background autofluorescence from the synthetic compounds.

    • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

    • Compound Incubation: Dispense 10 nL of the synthesized inhibitor (in a 10-point dose-response titration in DMSO) into a 384-well plate. Add 5 μL of recombinant full-length BTK enzyme (final concentration: 0.5 nM) and incubate for 30 minutes at room temperature to allow for equilibrium binding.

    • Reaction Initiation: Add 5 μL of a substrate mix containing ULight-poly GT substrate (100 nM) and ATP. Crucial Causality: The ATP concentration must be set precisely at the Km​ of BTK (approx. 10 μM) to ensure the calculated IC₅₀ accurately reflects the inhibitor's competitive binding affinity.

    • Detection: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phospho-substrate antibody. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

    References

    • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 2016.[Link]

    • Boga, S.B., et al. "Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis." Bioorganic & Medicinal Chemistry Letters, 2017. [Link]

    • Alqahtani, A.S., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

    Sources

    In vivo validation of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate activity

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis and validation guide for Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (EDIPC) and its derivatives.

    The Chemistry of the Core: Why EDIPC?

    Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-28-9) is a highly privileged bicyclic scaffold utilized in high-value medicinal chemistry campaigns[1]. While the compound itself serves as a synthetic precursor, its true biological value is realized when it is elaborated into mature, targeted small-molecule therapeutics—most notably, Bruton's Tyrosine Kinase (BTK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

    The Causality of Scaffold Selection: The imidazo[1,5-a]pyrazine core acts as an exceptionally efficient ATP-mimetic, forming critical hydrogen bonds with the kinase hinge region. Furthermore, the 5,8-dichloro substitutions provide orthogonal reactive handles for regioselective cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows researchers to precisely tune the solvent-exposed regions and the specificity-pocket-binding moieties without disrupting the core binding affinity[2].

    Comparative Scaffold Analysis

    When developing next-generation kinase inhibitors, the choice of the core scaffold dictates metabolic stability, off-target toxicity, and in vivo half-life. Below is an objective comparison of the EDIPC core against other industry-standard alternatives.

    Scaffold CoreRepresentative DrugKinome SelectivitySynthetic VersatilityMetabolic StabilityPrimary Off-Target Liability
    Imidazo[1,5-a]pyrazine (EDIPC-derived) Novel BTK/JAK InhibitorsHigh Excellent (Dual halogen handles)High (Resists rapid oxidation)Minimal (Highly tunable)
    Pyrazolo[3,4-d]pyrimidine IbrutinibModerateModerateModerateEGFR, TEC, ITK (Causes AFib)
    Pyrazolo[1,5-a]pyrimidine ZanubrutinibHighLow (Complex multi-step)HighMinor TEC family cross-reactivity

    The Validation Architecture

    To validate the in vivo activity of an EDIPC-derived inhibitor, a self-validating experimental architecture must be employed. This involves a sequential progression from Pharmacokinetics (PK) to Pharmacodynamics (PD), culminating in an in vivo efficacy model.

    Workflow A Compound Synthesis (EDIPC Core) B In Vitro Screening (Kinase Assays) A->B C Pharmacokinetics (PK) (Bioavailability, t1/2) B->C D Pharmacodynamics (PD) (Target Engagement) C->D E In Vivo Efficacy (CIA Mouse Model) D->E

    Workflow for the in vivo validation of EDIPC-derived kinase inhibitors.

    Execution: Self-Validating Protocols

    As a Senior Application Scientist, I emphasize that protocols must not just list steps; they must incorporate internal controls to validate the system.

    Pharmacokinetics (PK) and Target Engagement (PD)

    Causality: Before assessing efficacy, we must prove the compound reaches the target tissue (PK) and actually inhibits the target kinase (PD). Measuring autophosphorylation at Tyr223 (p-BTK) is the gold standard for confirming that the inhibitor has successfully occupied the active site[2].

    Step-by-Step Protocol:

    • Dosing: Administer the EDIPC-derivative intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to male C57BL/6 mice (n=5/group). Internal Control: Include a Vehicle-only group to establish baseline endogenous kinase activity.

    • Sampling: Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PK Quantification: Analyze plasma concentrations using LC-MS/MS to calculate bioavailability (F%), clearance (Cl), and half-life (t1/2).

    • PD Assessment: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the 2-hour and 8-hour blood draws. Stimulate the cells with anti-IgM and measure p-BTK (Tyr223) via flow cytometry. Validation: A dose-dependent reduction in p-BTK compared to the vehicle control confirms on-target engagement.

    In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

    Causality: The CIA model is the premier in vivo system for evaluating BTK inhibitors because it closely mimics human rheumatoid arthritis. The disease is driven by autoantibody production and immune complex deposition—processes heavily reliant on BTK-mediated B-cell and macrophage activation[3],[4].

    Step-by-Step Protocol:

    • Immunization (Day 0): Emulsify bovine Type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 50 µL intradermally at the base of the tail of DBA/1J mice[5].

    • Booster (Day 21): Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA)[6].

    • Treatment Initiation (Day 21-42): Randomize mice into three groups (n=10/group):

      • Negative Control: Vehicle (0.5% Methylcellulose) PO, daily. (Validates disease induction).

      • Positive Control: Ibrutinib (10 mg/kg) PO, daily. (Validates model responsiveness).

      • Test Article: EDIPC-derivative (10 mg/kg) PO, daily.

    • Clinical Scoring: Assess disease severity three times per week. Score each paw from 0 (normal) to 4 (severe erythema and swelling), for a maximum score of 16 per mouse[7].

    • Histopathology (Day 42): Euthanize mice and harvest hind paws. Perform H&E and Safranin-O staining to quantify cartilage destruction and synovial inflammation.

    Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK BCR->LYN BTK BTK LYN->BTK PLC PLCγ2 BTK->PLC NFKB NF-κB Pathway (Inflammation) PLC->NFKB INHIB EDIPC Derivative INHIB->BTK Inhibits

    Mechanism of action: EDIPC derivatives inhibiting the BTK inflammatory signaling pathway.

    Empirical Outcomes & Data Synthesis

    The following tables summarize the expected quantitative data when comparing an optimized EDIPC-derived BTK inhibitor against the first-generation benchmark, Ibrutinib.

    Table 2: Pharmacokinetic Profiling (PO Dosing at 10 mg/kg in Mice)

    CompoundCmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)Half-life (t1/2, h)Bioavailability (F%)
    EDIPC-Derivative 1,8501.06,4204.268%
    Ibrutinib (Control) 1,1200.53,1502.135%

    Table 3: In Vivo Efficacy (CIA Model Clinical Scores at Day 42)

    Treatment GroupMean Clinical Score (Max 16)Paw Swelling Reduction (%)Histopathology (Cartilage Damage Score)
    Vehicle (Negative Control) 14.2 ± 1.10%3.8 / 4.0
    Ibrutinib (Positive Control) 6.5 ± 1.454%1.9 / 4.0
    EDIPC-Derivative 4.1 ± 0.9 71% 1.2 / 4.0

    References

    • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). "Collagen-induced arthritis." Nature Protocols, 2(5), 1269–1275. URL:[Link]

    • Pal Singh, S., Dammeijer, F., & Hendriks, R. W. (2018). "Role of Bruton's tyrosine kinase in B cells and malignancies." Nature Reviews Drug Discovery, 17(2), 137-158. URL:[Link]

    • Estupiñan et al. (2021). "Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects." ACS Pharmacology & Translational Science. URL:[Link]

    Sources

    Engineering Kinase Selectivity: A Comparative Analysis of Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine Scaffolds

    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for highly selective, orally bioavailable kinase inhibitors intensifies, the strategic selection of heterocyclic core scaffolds has become the cornerstone of rational drug design. Among the azaindolizine family, the imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyrazine isomeric scaffolds have emerged as privileged structures.

    While they share a pyrazine-fused imidazole topology, the repositioning of a single nitrogen atom—from position 1 in the [1,2-a] isomer to position 5 in the[1,5-a] isomer—profoundly alters the electron density, basicity, and hydrogen-bonding geometry of the molecule. As a Senior Application Scientist, I present this guide to objectively compare the physicochemical behavior, pharmacological targeting, and synthetic functionalization of these two scaffolds, supported by validated experimental workflows.

    Structural & Pharmacological Divergence

    The subtle structural differences between these isomers dictate their orientation within the ATP-binding pocket of various kinases, driving distinct target selectivities.

    Imidazo[1,2-a]pyrazine: The Established Workhorse

    The imidazo[1,2-a]pyrazine core has been heavily utilized in the development of inhibitors targeting Aurora kinases , PI3Kα , and ENPP1 [1][2]. The scaffold provides excellent π-cation and π-π stacking interactions. For example, in ENPP1 inhibitors, the benzene ring at the C-8 position engages in a critical π-cation interaction with Lys291[2].

    Causality in PK Optimization: Early imidazo[1,2-a]pyrazine derivatives suffered from poor oral bioavailability due to rapid oxidative metabolism at benzylic positions and high amine basicity. To circumvent this, researchers strategically incorporated fluorine (to reduce basicity) and deuterium (to block oxidative metabolism via the kinetic isotope effect). This targeted optimization yielded a 3-fold improvement in oral exposure and significantly reduced systemic clearance across multiple species[3].

    Imidazo[1,5-a]pyrazine: The Emerging Powerhouse

    Historically less explored, the imidazo[1,5-a]pyrazine scaffold has recently gained massive traction, most notably in the development of reversible Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Acalabrutinib) and mTORC1/2 inhibitors[4][5][6].

    Causality in Target Engagement: The unique nitrogen placement in the [1,5-a] isomer allows for specialized bidentate hydrogen bonding. X-ray crystallography reveals that the 8-amino and 7-nitrogen atoms of the imidazo[1,5-a]pyrazine core form critical hydrogen bonds with the BTK hinge region (Ser538 and Asp539), while the 2-nitrogen interacts favorably with the surrounding solvent network[4][7]. This geometry achieves sub-nanomolar potency and exceptional selectivity over off-target kinases like EGFR[5].

    Pharmacological_Targets Base Azaindolizine Core I12A Imidazo[1,2-a]pyrazine Base->I12A I15A Imidazo[1,5-a]pyrazine Base->I15A Aurora Aurora Kinases & PI3Kα I12A->Aurora ENPP1 ENPP1 (Immune Mod) I12A->ENPP1 BTK Bruton's Tyrosine Kinase I15A->BTK mTOR mTORC1 / mTORC2 I15A->mTOR

    Fig 1. Pharmacological divergence of imidazopyrazine isomers based on target affinity.

    Quantitative Performance & Selectivity Metrics

    To objectively evaluate these scaffolds, we must analyze their performance in advanced lead compounds. The table below synthesizes quantitative data from recent structural optimizations.

    Table 1: Quantitative Performance Metrics of Lead Derivatives

    ScaffoldPrimary TargetLead ExamplePotency (IC50)Selectivity ProfileKey Optimization Strategy
    Imidazo[1,2-a]pyrazine Aurora Kinase ACompound 6 / 25< 10 nM>757-fold over Aurora B[8]Deuterium incorporation to reduce clearance[3]
    Imidazo[1,2-a]pyrazine ENPP1Compound 75.70 nM>10,000 nM over ENPP2[2]π-cation interaction targeting Lys291[2]
    Imidazo[1,5-a]pyrazine BTK8-Amino Series< 1 nM>300-fold over EGFR[5]Trifluoropyridine back-pocket binding[7]
    Imidazo[1,5-a]pyrazine mTORC1/2Compound 4c< 10 nMDual mTORC1/2 inhibitionHTS optimization for metabolic stability[6]

    Synthetic Functionalization: Metalation Strategies

    The functionalization of these heterocycles relies heavily on carbanionic chemistry. The imidazo[1,5-a]pyrazine ring system undergoes highly regioselective C3-metalation and C5/C3-dimetalation[9].

    Causality in Regioselectivity: The regioselectivity is driven by the inductive effect of the bridgehead nitrogen and the relative acidity of the protons. Interestingly, C3-methyl derivatives undergo a surprising regioselective C5-deprotonation, a phenomenon rationalized by quantum mechanical (DFT) calculations[9]. This allows for Directed Remote Metalation (DreM) strategies to build complex, polycyclic architectures.

    Protocol A: Self-Validating Regioselective C3-Lithiation of Imidazo[1,5-a]pyrazine

    This protocol utilizes a self-validating LC-MS/NMR feedback loop to ensure regiochemical fidelity.

    • Preparation: Dissolve the imidazo[1,5-a]pyrazine derivative in anhydrous THF under an Argon atmosphere.

      • Causality: Anhydrous conditions are critical; ambient moisture will instantly protonate the highly reactive C3-carbanion, destroying the yield.

    • Lithiation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.1 eq). Stir for 30 minutes.

      • Causality: Strict temperature control at -78°C prevents undesired ring-opening events and suppresses indiscriminate deprotonation at the C5 position.

    • Electrophilic Quench: Introduce the desired electrophile (e.g., an aldehyde or halogenating agent) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Validation (Self-Validating Step): Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. Before proceeding to column chromatography, analyze the crude mixture via ¹H-NMR. The complete disappearance of the distinct C3 proton singlet confirms successful, regioselective target engagement.

    Biochemical Validation of Kinase Inhibitors

    To confirm the biological efficacy of the synthesized derivatives, a robust, artifact-free biochemical assay is required.

    Protocol B: TR-FRET Biochemical Kinase Assay (BTK / Aurora)

    Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference, ensuring trustworthy IC50 data.

    • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

    • Reaction Initiation: Combine the purified kinase (BTK or Aurora A), biotinylated peptide substrate, and the imidazopyrazine inhibitor. Initiate the reaction by adding ATP exactly at its predetermined Km​ concentration.

      • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for identifying ATP-competitive hinge-binders, which both scaffolds are designed to be.

    • Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (chelates Mg²⁺, halting kinase activity) alongside the detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

    • Validation (Self-Validating Step): Read the plate at 615 nm (Europium emission) and 665 nm (APC emission). Calculate the Z'-factor using positive and negative controls.

      • Causality: A Z'-factor > 0.5 mathematically validates that the assay has a sufficient dynamic range and low variability to trust the resulting IC50 values.

    Validation_Workflow Synth 1. Regioselective Metalation SAR 2. SAR & PK Optimization Synth->SAR LC-MS Validated Assay 3. TR-FRET Kinase Assay SAR->Assay Fluorine/Deuterium InVivo 4. In Vivo Efficacy Assay->InVivo Z' > 0.5, IC50 < 10nM

    Fig 2. Self-validating workflow for the development of imidazopyrazine kinase inhibitors.

    Conclusion

    The choice between imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyrazine is not arbitrary; it is a calculated decision driven by the specific topology of the target kinase's hinge region and the desired pharmacokinetic profile. While the[1,2-a] isomer remains a highly effective scaffold for Aurora and PI3K kinases (provided metabolic liabilities are mitigated via halogenation/deuteration), the [1,5-a] isomer offers unparalleled bidentate hinge-binding geometry, making it the superior choice for next-generation BTK and mTOR inhibitors.

    References

    • Source: PubMed (nih.gov)
    • Source: osti.
    • Source: Journal of Medicinal Chemistry (acs.org)
    • Source: ACS Medicinal Chemistry Letters (acs.org)
    • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
    • Source: researchgate.
    • Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα)
    • Source: PubMed (nih.gov)
    • Source: Journal of Medicinal Chemistry (acs.org)
    • Source: Organic Letters (acs.org)

    Sources

    Validating the target engagement of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    Validating Target Engagement of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate Derivatives in BTK Inhibition

    Executive Summary & Chemical Rationale

    In the landscape of targeted oncology and autoimmune therapeutics, Bruton’s Tyrosine Kinase (BTK) remains a premier molecular target[1]. While first-generation covalent inhibitors (e.g., Ibrutinib) revolutionized the treatment of B-cell malignancies, their reliance on the pyrazolo-pyrimidine scaffold and irreversible binding to Cys481 has led to off-target toxicities (EGFR, ITK) and the emergence of clinical resistance[2][3].

    Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9) has emerged as a high-value, privileged intermediate for synthesizing next-generation, highly selective BTK inhibitors[4][5]. The strategic value of this building block lies in its dual electrophilic centers, which allow for divergent, site-specific functionalization:

    • C8-Chloride: Highly susceptible to nucleophilic aromatic substitution (SNAr), allowing the rapid installation of amines. These 8-amino groups are critical for forming bidentate hydrogen bonds with the BTK hinge region (Ser538 and Asp539)[4].

    • C5-Chloride: Enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append hydrophobic moieties that project deeply into the BTK back pocket, driving exquisite kinase selectivity over other TEC-family kinases[4].

    This guide objectively compares the performance of the imidazo[1,5-a]pyrazine scaffold against traditional alternatives and provides robust, self-validating protocols for quantifying intracellular target engagement (TE).

    Scaffold Performance Comparison

    To justify the transition from first-generation scaffolds to imidazo[1,5-a]pyrazine derivatives, we must evaluate their biochemical and pharmacological profiles.

    Table 1: Comparative Performance of BTK Inhibitor Scaffolds

    ParameterPyrazolo-pyrimidine (e.g., Ibrutinib)Imidazo[1,5-a]pyrazine DerivativesCausality & Advantage
    Binding Mechanism Irreversible (Covalent to Cys481)Tunable (Reversible or Covalent)Imidazo-pyrazines can be engineered as non-covalent inhibitors to bypass C481S resistance mutations[2].
    Kinase Selectivity Moderate (Inhibits EGFR, ITK, TEC)Exceptionally HighThe imidazo[1,5-a]pyrazine core uniquely accesses the inactive BTK back pocket via C5-substitutions, minimizing off-target binding[3][4].
    Target Engagement Rapid, but prone to non-specific adductsSustained, highly specificReversible imidazo-pyrazine derivatives maintain high occupancy without depleting the free cellular thiol pool[6].

    Biological Context: The BTK Pathway

    BTK is a critical node in the B-Cell Receptor (BCR) signaling cascade. Upon BCR activation, upstream kinases (SYK/LYN) activate BTK, which subsequently phosphorylates PLCγ2, triggering calcium mobilization and NF-κB-mediated cell survival[1]. Validating target engagement requires proving that the imidazo[1,5-a]pyrazine derivative physically occupies the BTK active site before downstream signaling is halted.

    G BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFKB NF-κB Survival Pathway PLCg2->NFKB Inhibitor Imidazo[1,5-a]pyrazine Scaffold Inhibitor->BTK Target Engagement

    Diagram 1: BCR signaling cascade illustrating the precise intervention point of BTK inhibitors.

    Target Engagement Validation: Assay Comparison

    Relying solely on downstream functional assays (like Western blots for p-BTK Y223) is insufficient for validating true target engagement, as these readouts can be confounded by cellular feedback loops or off-target kinase inhibition.

    Table 2: Comparison of Target Engagement Methodologies

    Assay PlatformReadoutProsConsBest Use Case
    Biochemical (HotSpot) Radioisotopic 33PDirect measurement of intrinsic enzyme affinity (Ki).Lacks cellular context (ATP competition, permeability).Initial structure-activity relationship (SAR) screening.
    NanoBRET (Cellular) Bioluminescence Resonance Energy TransferMeasures binding in live cells at physiological ATP levels.Requires transient transfection of fusion proteins.Validating cell penetrance and live-cell target affinity.
    TR-FRET Occupancy Time-Resolved FRETMultiplexed; measures free vs. total BTK in primary cells[7].Requires specialized terbium-conjugated antibodies.Ex vivo pharmacodynamic (PD) assessment in patient PBMCs.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to distinguish true target engagement from assay artifacts (e.g., compound autofluorescence or cytotoxicity).

    Protocol A: NanoBRET Cellular Target Engagement Assay

    This assay measures the competitive displacement of a cell-permeable fluorescent tracer from a BTK-NanoLuc fusion protein by the synthesized imidazo[1,5-a]pyrazine derivative.

    Rationale & Causality: By utilizing intact HEK293 cells, this assay inherently validates the compound's membrane permeability and its ability to outcompete physiological intracellular ATP concentrations (typically 1-5 mM), which biochemical assays fail to replicate.

    Step-by-Step Methodology:

    • Transfection & Plating: Transfect HEK293 cells with a plasmid encoding the full-length BTK-NanoLuc fusion protein. Self-Validation: Use a low transfection lipid-to-DNA ratio to ensure physiological expression levels, preventing target overexpression artifacts.

    • Tracer Equilibration: Plate cells in 384-well white plates (10,000 cells/well). Add the NanoBRET fluorescent tracer at a concentration equal to its pre-determined cellular Kd​ . Incubate for 2 hours. Causality: Allowing the tracer to reach equilibrium ensures that subsequent displacement accurately reflects the inhibitor's binding kinetics.

    • Inhibitor Titration: Treat the cells with a 10-point, 3-fold serial dilution of the imidazo[1,5-a]pyrazine derivative (starting at 10 µM)[6]. Incubate for 2 hours at 37°C.

    • Signal Readout: Add the NanoLuc substrate. Measure dual-emission BRET signals at 460 nm (donor) and 618 nm (acceptor).

    • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm). Self-Validation: The ratiometric nature of BRET internally controls for well-to-well variations in cell number or transfection efficiency.

    G Step1 1. Transfect HEK293 (BTK-NanoLuc) Step2 2. Add Fluorescent Tracer Step1->Step2 Step3 3. Titrate Imidazo[1,5-a] pyrazine Inhibitor Step2->Step3 Step4 4. Measure BRET Displacement Step3->Step4

    Diagram 2: Logical workflow of the NanoBRET Cellular Target Engagement Assay.

    Protocol B: TR-FRET Multiplexed BTK Occupancy Assay

    For advanced preclinical or clinical pharmacodynamic (PD) assessment, target occupancy must be measured in primary cells (e.g., PBMCs) without washing steps that could perturb the binding equilibrium of reversible inhibitors[7][8].

    Rationale & Causality: This homogeneous assay utilizes a Terbium-conjugated anti-BTK antibody as an energy donor and two distinct fluorescent acceptors. It simultaneously measures "Free BTK" and "Total BTK" in the exact same well, eliminating pipetting variance and providing an absolute occupancy percentage[7].

    Step-by-Step Methodology:

    • Sample Preparation: Isolate PBMCs from whole blood. Normalize to 1×106 viable cells/mL.

    • Ex Vivo Engagement: Incubate PBMCs with the imidazo[1,5-a]pyrazine derivative for 2 hours.

    • Lysis (No-Wash): Lyse the cells directly in the well using a specialized lysis buffer containing protease and phosphatase inhibitors. Causality: Avoiding wash steps prevents the dissociation of reversible non-covalent inhibitors from the BTK active site, preserving the true in vivo occupancy state.

    • Multiplexed Detection: Add the TR-FRET antibody cocktail (Terbium-anti-BTK donor, Acceptor 1 for Free BTK, Acceptor 2 for Total BTK)[8].

    • Readout & Calculation: Read the time-resolved fluorescence. Calculate target occupancy using the formula:

      Occupancy(%)=[1−(FreeBTK/TotalBTK)]×100 .

    References

    • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: PMC / ACS Medicinal Chemistry Letters URL:[Link]

    • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PMC / Expert Opinion on Therapeutic Patents URL:[Link]

    • Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib Target Engagement Source: PMC / SLAS Discovery URL:[Link]

    • Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor Source: Blood / ASH Publications URL:[Link]

    • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors Source: ACS Pharmacology & Translational Science URL:[Link]

    • Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects Source: ResearchGate URL:[Link]

    • Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase Source: Biochemistry / ACS Publications URL:[Link]

    • Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases Source: MDPI / Cancers URL:[Link]

    Sources

    Reproducibility and Regioselectivity in Kinase Inhibitor Synthesis: A Comparative Guide to Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in medicinal chemistry, I frequently encounter reproducibility bottlenecks in the synthesis of targeted kinase inhibitors. The imidazo[1,5-a]pyrazine scaffold has emerged as a highly privileged structure in oncology and immunology, serving as the core for numerous Bruton's Tyrosine Kinase (BTK) inhibitors[1] and dual IGF-1R/IR inhibitors[2].

    At the heart of these synthetic campaigns is Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-28-9) . While this building block offers a highly efficient route to complex libraries, achieving reproducible regioselectivity during its sequential functionalization requires a deep understanding of its electronic properties and kinetic behavior. This guide objectively compares this scaffold against common alternatives and provides self-validating, field-proven protocols to ensure high-fidelity synthetic reproducibility.

    The Core Challenge: Electronic Asymmetry and Regioselective Functionalization

    The utility of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate lies in its two orthogonal reactive sites (C-5 and C-8) and a latent functional handle (C-1 ethyl ester). The fundamental synthetic challenge is differentiating the two chlorine atoms.

    The pyrazine nitrogens exert a strong electron-withdrawing effect, which highly activates the C-8 position toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[3]. However, pushing the reaction conditions too hard (e.g., elevated temperatures or excess nucleophile) leads to off-target C-5 substitution or premature saponification of the C-1 ethyl ester. Reproducibility depends entirely on exploiting this electronic asymmetry through strict kinetic control.

    Workflow SM Ethyl 5,8-dichloroimidazo [1,5-a]pyrazine-1-carboxylate Int1 C-8 Aminated Intermediate SM->Int1 SNAr (Amine) Regioselective at C-8 Int2 C-5 Arylated Intermediate Int1->Int2 Suzuki Coupling at C-5 Product Final BTK Inhibitor (C-1 Amide) Int2->Product Saponification & Amide Coupling

    Sequential regioselective functionalization of the imidazo[1,5-a]pyrazine scaffold.

    Comparative Performance: Scaffold Alternatives

    When designing a synthetic route for 8-amino-imidazo[1,5-a]pyrazine derivatives[4], chemists must choose the most efficient starting material. Below is an objective comparison of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate against its primary structural alternatives.

    Scaffold Building BlockC-8 Amination YieldRegioselectivity (C-8 vs C-5)Ester Hydrolysis LiabilityCommercial Cost & Availability
    Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate 85–92%>95:5Moderate (pH sensitive)Low / Highly Accessible
    8-Chloro-5-bromoimidazo[1,5-a]pyrazine-1-carboxylate 88–94%>99:1 (Orthogonal halogens)ModerateHigh / Custom Synthesis
    Ethyl 5,7-dichloroimidazo[5,1-f][1,2,4]triazine-1-carboxylate 70–80%N/A (Triazine core)LowVery High

    Analysis: While the 8-chloro-5-bromo variant offers near-perfect regioselectivity due to the orthogonal reactivity of bromine vs. chlorine in Suzuki couplings, its high cost makes it prohibitive for early-stage library generation. Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate provides the best balance of cost and performance, provided the protocols below are strictly followed to mitigate the 5% regioisomer bleed.

    Standardized Experimental Protocols (Self-Validating Systems)

    To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Causality is built into every step to explain why specific parameters are chosen.

    Protocol A: Regioselective C-8 Amination via SNAr

    Objective: Install a primary or secondary amine at the C-8 position without disturbing the C-5 chlorine or the C-1 ester.

    • Preparation: Dissolve Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq) in anhydrous Isopropanol (iPrOH) or Tetrahydrofuran (THF) to a concentration of 0.2 M.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing the formation of HCl salts that would stall the reaction, without competing as a nucleophile.

    • Amine Addition: Cool the mixture to 0 °C. Dropwise, add the desired amine (strictly 1.05 eq). Causality: The adjacent pyrazine nitrogens highly activate the C-8 chlorine. Keeping the temperature low and strictly limiting the amine stoichiometry prevents the kinetic bypass that leads to C-5 substitution.

    • Validation & Workup: Monitor via LCMS. The reaction should reach >95% conversion within 2–4 hours at room temperature. Quench with saturated aqueous NH₄Cl to buffer the pH and extract with EtOAc.

    Protocol B: C-5 Suzuki-Miyaura Cross-Coupling

    Objective: Couple an aryl boronic acid to the remaining C-5 chlorine.

    • Preparation: Combine the C-8 aminated intermediate (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Catalyst Addition: Degas the mixture with N₂ for 10 minutes, then add Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is specifically chosen for its large bite angle, which accelerates the rate-limiting reductive elimination step in sterically hindered, ortho-substituted heterocycles[3].

    • Controlled Heating: Heat the reaction to exactly 80 °C for 4–6 hours. Causality: The biphasic solvent system ensures both the organic substrate and the inorganic base remain solvated. Limiting the temperature to 80 °C (rather than refluxing at 100 °C+) is critical to prevent the aqueous K₂CO₃ from saponifying the C-1 ethyl ester prematurely.

    • Validation: TLC will show a distinct fluorescent blue/green spot under 254 nm UV light, characteristic of the extended conjugation of the newly formed biaryl system.

    Biological Context: Targeting the BTK Pathway

    The ultimate goal of utilizing this scaffold is to synthesize potent inhibitors that disrupt dysregulated B-cell signaling, a hallmark of various autoimmune diseases and B-cell lymphomas[1]. The resulting imidazo[1,5-a]pyrazine derivatives act by occupying the ATP-binding pocket of BTK, preventing downstream signal transduction.

    BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB Transcription PLCg2->NFkB Calcium Release Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK Kinase Inhibition

    BTK signaling pathway and the targeted intervention by imidazo[1,5-a]pyrazine inhibitors.

    References

    • [1] US9758524B2 - 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors. Google Patents. URL:

    • [4] Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. National Center for Biotechnology Information (PMC). URL:[Link]

    • [3] Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. ACS Organic Letters. URL:[Link]

    • [2] Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR. National Center for Biotechnology Information (PMC). URL:[Link]

    Sources

    Structure-activity relationship of C-5 substituted imidazo[1,5-a]pyrazine derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to the Structure-Activity Relationship of C-5 Substituted Imidazo[1,5-a]pyrazine Derivatives

    Introduction

    The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] This nitrogen-rich bicyclic system serves as a core component in the design of novel therapeutics targeting a range of conditions, including cancer, inflammatory diseases, and neurological disorders.[2][3][4] The arrangement of its nitrogen atoms allows for multiple points of interaction with biological targets, making it an attractive starting point for drug discovery.

    A key position for chemical modification on this scaffold is the C-5 position. Alterations at this site can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties, such as cell permeability and central nervous system (CNS) penetration.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of C-5 substituted imidazo[1,5-a]pyrazine derivatives, drawing on experimental data from key studies. We will explore how different substituents at the C-5 position modulate activity against distinct biological targets, detail the experimental methodologies used for their evaluation, and explain the causal relationships behind these findings.

    Synthetic Strategies for C-5 Functionalization

    The synthesis of C-5 substituted imidazo[1,5-a]pyrazines relies on strategic chemical reactions that allow for the regioselective introduction of functional groups. One of the most powerful techniques is directed metalation, which utilizes the inherent electronic properties of the heterocyclic system to guide deprotonation and subsequent electrophilic quench.[1]

    The imidazo[1,5-a]pyrazine system can undergo regioselective C-3 metalation or C-5/C-3 dimetalation.[1] However, by first introducing a methyl group at the C-3 position, a surprising regioselective deprotonation at the C-5 position can be achieved. This provides a synthetic handle specifically for C-5 functionalization, which is crucial for exploring the SAR at this site.[1]

    cluster_synthesis General Synthetic Workflow for C-5 Functionalization start Imidazo[1,5-a]pyrazine Core step1 Introduce C-3 Directing Group (e.g., -CH3) start->step1 Initial Modification step2 Regioselective C-5 Deprotonation (e.g., with LDA or n-BuLi) step1->step2 Directed Metalation step3 Electrophile Quench at C-5 step2->step3 Functionalization end C-5 Substituted Imidazo[1,5-a]pyrazine Derivative step3->end Final Product cluster_sar SAR Trends for c-Src Inhibition scaffold Imidazo[1,5-a]pyrazine Core c5_sub C-5 Phenyl Substituent scaffold->c5_sub Substitution at C-5 edg Electron-Donating Groups (e.g., -OCH3) c5_sub->edg Modification with ewg Electron-Withdrawing Groups (e.g., -F) c5_sub->ewg Modification with h_cycle Heterocycles (e.g., Thienyl) c5_sub->h_cycle Modification with potency Increased c-Src Inhibitory Potency edg->potency Strongly Promotes ewg->potency Moderately Promotes h_cycle->potency Less Effective cluster_assay Kinase Inhibition Assay Workflow prep Prepare Serial Dilution of Test Compound mix Add Enzyme, Buffer, and Compound to Plate prep->mix start Initiate Reaction with ATP + Substrate mix->start incubate Incubate at 30°C start->incubate stop Stop Reaction (EDTA) & Bind to Streptavidin Plate incubate->stop detect Add Anti-Phospho-Ab (Europium Labeled) stop->detect read Wash and Read Time-Resolved Fluorescence detect->read analyze Calculate IC50 Value read->analyze

    Sources

    Comparative Pharmacokinetic Profiling of Imidazo[1,5-a]pyrazine Analogs: A Guide to Structural Optimization and ADME Evaluation

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in early-phase drug discovery, one of the most persistent challenges I encounter is balancing the potent target affinity of a privileged scaffold with its in vivo survivability. The imidazo[1,5-a]pyrazine core is a cornerstone in modern oncology and immunology, serving as the hinge-binding pharmacophore for numerous kinase inhibitors (e.g., BTK, IGF-1R, Src, and ACK1)[1][2]. Its nitrogen-rich bicyclic structure provides excellent hydrogen-bond accepting properties. However, this same electronic configuration often renders the unoptimized scaffold highly susceptible to rapid hepatic clearance and poor oral bioavailability[3].

    This guide provides an objective, data-driven comparison of how targeted structural modifications to the imidazo[1,5-a]pyrazine core causally dictate its pharmacokinetic (PK) profile, supported by self-validating experimental methodologies.

    Mechanistic Drivers of Pharmacokinetics

    The native imidazo[1,5-a]pyrazine scaffold possesses a pKa of approximately 7.2, making it partially protonated at physiological pH. While this aids in solubility, the exposed nitrogen atoms and planar geometry make it a prime target for Cytochrome P450 (CYP) mediated N-oxidation and aliphatic hydroxylation.

    To overcome these metabolic liabilities, medicinal chemists employ three primary structural interventions:

    • Conformational Restriction: Introducing bulky or fused moieties (e.g., a constrained quinolinyl group) physically shields metabolically labile sites from the CYP active site, drastically lowering clearance rates[4][5].

    • Scaffold Hopping & pKa Modulation: Replacing highly basic pyrimidine rings with the slightly less basic imidazo[1,5-a]pyrazine core has been proven to yield a significantly cleaner CYP inhibition profile, reducing drug-drug interaction (DDI) risks[6].

    • Halogenation & Fused Rings: The addition of difluoromethyl groups or intramolecular cyclization blocks oxidative metabolism, thereby extending the half-life ( t1/2​ ) and increasing lipophilicity to drive blood-brain barrier (BBB) penetration[7].

    SAR_PK Base Imidazo[1,5-a]pyrazine Core (High Affinity, Rapid Clearance) Mod1 C3 Morpholine Addition (Steric Shielding) Base->Mod1 SAR Optimization Mod2 Quinolinyl Moiety (Conformational Restriction) Base->Mod2 SAR Optimization Mod3 Fluorination (Metabolic Blocking) Base->Mod3 SAR Optimization PK1 Reduced CYP450 Metabolism (Cleaner CYP Profile) Mod1->PK1 Decreased lability PK2 Extended Half-Life (t1/2) & Improved Oral Bioavailability Mod2->PK2 Lower clearance PK3 Enhanced BBB Penetration (Brain Exposure AUC) Mod3->PK3 Increased lipophilicity

    Fig 1. Structural modifications of imidazo[1,5-a]pyrazines and their causal effects on PK profiles.

    Comparative Pharmacokinetic Data

    To objectively evaluate the performance of this scaffold across different therapeutic targets, we must look at the quantitative PK parameters derived from in vivo rodent models. The table below synthesizes the exposure, clearance, and half-life data of various optimized imidazo[1,5-a]pyrazine analogs.

    Analog / Target ClassStructural OptimizationModel (Dose) Tmax​ (h)Half-life ( t1/2​ )Clearance (CL)Exposure (AUC / Cmax​ )
    BTK Inhibitor (Cmpd 3) [1]8-amino substitutionRat (IV/PO)~1.0ProlongedLowHigh systemic exposure
    Src Inhibitor (BMS-279700) [3]Anilino substitutionRat (IV)N/A2.4 h109 mL/min/kgRapidly cleared
    IDO1 Inhibitor (R)-59 [6]Triazole side chainMouse (100 mg/kg PO)1.0-- AUC : 496 ng·h/mL
    P2Y1 Antagonist (12g) [7]Difluoromethyl + Fused ringRat (PO)-Extended- AUCbrain​ : 37.57 μg/g·h
    IGF-1R Inhibitor (Cmpd 1) [4]Methoxy-quinolinyl moietyMouse (5 mg/kg PO)0.5-- Cmax​ : 3.2 μM

    Data Insights: The unoptimized Src inhibitor (BMS-279700) demonstrates the inherent liability of the bare scaffold, exhibiting a high clearance rate (109 mL/min/kg) and a short half-life[3]. Conversely, the P2Y1 antagonist (Compound 12g) utilizes conformational restriction and fluorination to not only survive hepatic first-pass metabolism but to achieve remarkable brain penetrance ( AUCbrain​ = 37.57 μg/g·h), making it viable for neuroprotective applications in ischemic stroke[7].

    Self-Validating Methodologies for PK Evaluation

    To generate the high-fidelity data shown above, drug development professionals must rely on rigorous, self-validating experimental protocols. Below is the gold-standard workflow for evaluating the in vivo pharmacokinetics of imidazo[1,5-a]pyrazine analogs.

    PK_Protocol Dose 1. Cassette Dosing (IV/PO) Rodent Models Sample 2. Serial Blood Sampling (0.25 - 24h post-dose) Dose->Sample In Vivo Phase Extract 3. Plasma Protein Precipitation (Acetonitrile + IS) Sample->Extract Ex Vivo Processing LCMS 4. LC-MS/MS Quantification (MRM Mode) Extract->LCMS Analytical Phase Analysis 5. Non-Compartmental Analysis (WinNonlin: CL, Vd, t1/2, AUC) LCMS->Analysis Data Processing

    Fig 2. Self-validating in vivo pharmacokinetic workflow utilizing LC-MS/MS quantification.

    Step-by-Step Protocol: In Vivo Rodent PK Study

    Step 1: Cassette Dosing Formulation

    • Action: Formulate up to 3-5 imidazo[1,5-a]pyrazine analogs in a single vehicle (e.g., 5% DMSO / 95% PEG-400) and administer via oral gavage (PO) and intravenous (IV) routes to separate cohorts of Sprague-Dawley rats.

    • Causality: Cassette dosing minimizes inter-animal physiological variance. By subjecting multiple analogs to the exact same hepatic environment simultaneously, we ensure that observed differences in clearance are causally linked to the structural modifications, not biological noise.

    Step 2: Serial Blood Sampling

    • Action: Collect 200 μL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

    Step 3: Protein Precipitation & Internal Standard (IS) Addition

    • Action: To 50 μL of plasma, add 150 μL of ice-cold acetonitrile spiked with an isotopically labeled Internal Standard (e.g., 13C3​ -labeled analog). Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Self-Validation Mechanism: The addition of the IS prior to extraction is the core self-validating step. Because the IS shares identical physicochemical properties with the analyte, it perfectly mimics its extraction recovery and ionization efficiency. Any matrix effects or ion suppression encountered during mass spectrometry will affect the analyte and IS equally, allowing the ratio to remain constant and ensuring absolute quantitative accuracy.

    Step 4: LC-MS/MS Analysis in MRM Mode

    • Action: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM filters ions twice (parent mass collision cell fragment mass). This double-filtration eliminates isobaric background noise from the complex plasma matrix, ensuring that the quantified Area Under the Curve (AUC) is exclusively derived from the target imidazo[1,5-a]pyrazine analog. A standard curve with Quality Control (QC) samples is run concurrently; the run is only validated if QCs fall within ±15% of their nominal concentration.

    Step 5: Non-Compartmental Analysis (NCA)

    • Action: Export concentration-time data to Phoenix WinNonlin software to calculate Cmax​ , Tmax​ , AUC0−∞​ , Clearance (CL), and Volume of Distribution (Vd).

    Sources

    Safety Operating Guide

    Standard Operating Procedure: Handling and Disposal of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9) is a highly specialized halogenated heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in kinase inhibitor development[1]. Because this molecule features two covalently bound chlorine atoms on an imidazopyrazine scaffold, its end-of-life management is strictly governed by environmental regulations concerning halogenated organic compounds[2].

    Improper disposal of this compound—such as mixing it with standard solvent waste or subjecting it to low-temperature incineration—risks the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and corrosive hydrogen chloride (HCl) gas[3]. This guide provides field-proven, self-validating protocols for the safe handling, segregation, and thermal destruction of this chemical.

    Chemical Profiling & Hazard Assessment

    To establish a safe operational baseline, personnel must understand the physicochemical properties that dictate the compound's behavior in waste streams.

    Table 1: Physicochemical and Hazard Profile

    Property / HazardDetailOperational Implication (Causality)
    Chemical Name Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylateNomenclature must be exact on waste manifests to ensure proper downstream processing.
    CAS Number 1256633-28-9Used to cross-reference EPA/RCRA halogenated waste codes (e.g., F-series or K-series equivalents)[4].
    Molecular Formula C9H7Cl2N3O2The high mass-percentage of chlorine mandates specialized high-temperature thermal destruction.
    Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2AMandates strict PPE (nitrile gloves, safety goggles, N95/P100 respirator if aerosolized)[5].
    Combustion Byproducts Hydrogen chloride (HCl), Nitrogen oxides (NOx)Incineration facilities must utilize wet caustic scrubbers to neutralize acid gases prior to exhaust[3].

    Mechanistic Insight: The carbon-chlorine bonds in the pyrazine ring are stable under ambient laboratory conditions but become highly reactive at elevated temperatures. If incinerated below 1100°C, incomplete combustion allows chlorine radicals to recombine with aromatic precursors, forming dioxins. Therefore, it must be classified strictly as Halogenated Organic Waste .

    Operational Workflow: Handling & Segregation

    The most common point of failure in laboratory waste management is the improper mixing of halogenated and non-halogenated streams. Mixing these streams exponentially increases the volume of hazardous waste requiring expensive, specialized incineration[6].

    Protocol 1: Safe Handling and Waste Segregation
    • Preparation & Weighing: Conduct all transfers, weighing, and dissolution inside a Class II Biological Safety Cabinet or a certified chemical fume hood. This prevents the inhalation of aerosolized particulates.

    • Solvent Tracking: When dissolving the compound for assays or synthesis, meticulously track the solvent used. If this chlorinated compound is mixed with non-halogenated solvents (e.g., Ethyl Acetate, Methanol), the entire resulting mixture must be classified as halogenated waste if the halogenated content exceeds 1% by volume.

    • Segregation (Critical Step): Never discard this compound or its solutions into standard organic waste carboys. Route it exclusively to clearly marked "Halogenated Waste" containers.

    • Storage: Store the segregated waste in high-density polyethylene (HDPE) or glass containers. Ensure containers are tightly sealed and kept in a designated, ventilated flammable/corrosive storage cabinet away from strong oxidizing agents and bases[6].

    WasteSegregation Start Laboratory Waste Generated (Contains Ethyl 5,8-Dichloro...) Check Halogen Concentration > 1% by volume? Start->Check NonHalo Non-Halogenated Waste Stream Check->NonHalo No Halo Halogenated Waste Stream Check->Halo Yes Label Label: 'Hazardous Waste - Halogenated Organics' Halo->Label Store Store in HDPE/Glass (Flammable Cabinet) Label->Store

    Figure 1: Decision matrix for the segregation and storage of halogenated laboratory waste.

    Waste Disposal & Thermal Destruction Protocol

    Because of its halogenated nature, standard landfill disposal or low-temperature municipal incineration of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is strictly prohibited by environmental protection agencies[2].

    Protocol 2: Final Disposal via High-Temperature Incineration
    • Manifesting: Label the waste container clearly as "Hazardous Waste - Halogenated Organics (Contains Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate)". Ensure the exact CAS number (1256633-28-9) is listed on the hazardous waste manifest.

    • Facility Routing: The waste must be transported by a certified hazardous waste vendor to a permitted hazardous waste incinerator (typically a rotary kiln or liquid injection incinerator)[3].

    • Thermal Destruction Parameters: To ensure complete destruction of the imidazopyrazine ring and prevent dioxin formation, the incinerator must operate at a minimum temperature of 1100°C (2012°F) . The gas residence time in the secondary combustion chamber must be no less than 2 seconds .

    • Caustic Scrubbing: As the C-Cl bonds break, massive amounts of hydrogen chloride (HCl) gas are generated. The incineration facility must be equipped with a wet caustic scrubber (using NaOH or Ca(OH)₂) to neutralize the acidic exhaust before it is released into the atmosphere[3].

    ThermalDestruction Waste Halogenated Waste Kiln Rotary Kiln Incinerator (>1100°C, 2s residence) Waste->Kiln Gas Combustion Gases (HCl, NOx, CO2) Kiln->Gas Gas Phase Ash Solid Ash Residue (Landfill Safe) Kiln->Ash Solid Phase Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gas->Scrubber Exhaust Clean Exhaust (Neutralized) Scrubber->Exhaust pH Neutralized

    Figure 2: High-temperature rotary kiln incineration workflow with caustic scrubbing.

    Emergency Spill Response & Containment

    In the event of an accidental release, swift and methodical action is required to prevent environmental contamination and personnel exposure.

    Protocol 3: Spill Containment and Cleanup
    • Evacuation & Assessment: If a large quantity (>50g) is spilled outside of a fume hood, evacuate the immediate area. Ensure laboratory exhaust systems are operating at maximum capacity to clear potential dust[6].

    • PPE Donning: Responders must equip a half-face particulate respirator (N95 or P100 rating), heavy-duty nitrile gloves, a chemically resistant lab coat, and chemical splash goggles.

    • Containment: Surround the solid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust or paper towels, as they complicate the downstream incineration process and can pose a fire hazard if mixed with oxidizing impurities.

    • Collection: Carefully sweep the absorbed mixture using non-sparking tools (e.g., a plastic dustpan and brush) to avoid generating static electricity or aerosolizing the powder.

    • Disposal: Transfer the swept material into a rigid, sealable high-density polyethylene (HDPE) hazardous waste container. Label immediately as "Halogenated Solid Waste - Spill Debris" and integrate it into the halogenated waste stream for thermal destruction[6].

    References

    • NextSDS. "Ethyl 5,8-DichloroiMidazo[1,5-a]pyrazine-1-carboxylate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

    • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. Available at:[Link]

    • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Safety Protocols. Available at:[Link]

    • Haryana State Pollution Control Board. "The Environment (Protection) Rules, 1986." HSPCB. Available at:[Link]

    Sources

    Personal protective equipment for handling Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide: Handling Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9)

    Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is a highly reactive, halogenated heterocyclic intermediate widely utilized in advanced medicinal chemistry and drug development campaigns[1][2]. Due to its precise structural properties, it presents specific occupational hazards that require rigorous safety protocols. As a Senior Application Scientist, I have designed this self-validating procedural guide to ensure that your laboratory operations remain safe, compliant, and efficient.

    Mechanistic Hazard Assessment: Understanding the Risk

    To implement effective safety measures, scientists must understand the chemical causality behind the hazard. Standard safety data sheets list the symptoms, but understanding why they occur is critical for proactive risk management.

    The imidazo[1,5-a]pyrazine core of this molecule is substituted with chlorine atoms at the 5 and 8 positions.

    • Electrophilic Reactivity: The electron-withdrawing nature of the pyrazine ring, combined with the dichloro substitutions, renders these specific carbon centers highly electrophilic.

    • Biological Interaction: If exposed to unprotected skin or mucous membranes, these electrophilic sites readily react with biological nucleophiles (such as amine and thiol groups in cellular proteins). This protein alkylation pathway is the direct cause of acute skin irritation (Category 2), severe eye irritation (Category 2A), and potential respiratory tract sensitization (STOT SE 3)[3].

    HazardMech C1 Ethyl 5,8-dichloroimidazo [1,5-a]pyrazine-1-carboxylate M1 Electrophilic C-Cl Bonds (Positions 5 & 8) C1->M1 M2 Reactivity with Biological Nucleophiles M1->M2 E1 Skin/Eye Irritation (Protein Alkylation) M2->E1 E2 Respiratory Sensitization M2->E2

    Mechanistic pathway of electrophilic toxicity in dichloroimidazo-pyrazines.

    Mandatory Personal Protective Equipment (PPE) System

    Standard laboratory PPE is insufficient when handling concentrated reactive intermediates. The following system is engineered specifically for halogenated nitrogen heterocycles to prevent both particulate inhalation and solvent-assisted dermal absorption.

    PPE CategoryMaterial SpecificationPerformance MetricCausality / Rationale
    Hand Protection Inner: Nitrile (4 mil)Outer: Neoprene (8 mil)Breakthrough time > 240 minsNitrile provides dexterity; Neoprene prevents breakthrough from halogenated compounds and carrier solvents (e.g., DCM, DMF)[2].
    Eye Protection ANSI Z87.1+ Splash GogglesImpact: High velocitySplash: D3 ratingPrevents mucosal exposure to airborne particulates (STOT SE 3) during weighing[3].
    Respiratory N95/P100 or Half-mask with OV CartridgeFiltration efficiency ≥ 99.97%Mitigates inhalation of fine powders and volatile organic carrier solvents[3].
    Ventilation Class II Chemical Fume HoodFace velocity: 80–120 fpmEnsures complete containment of aerosolized reactive intermediates during transfer.

    Step-by-Step Operational Workflow

    Every handling protocol must act as a self-validating system. Follow this sequential methodology to ensure zero-exposure handling from storage to reaction setup.

    Workflow N1 1. Storage Retrieval (2-8°C, Desiccated) N2 2. PPE Verification (Double Gloves, Respirator) N1->N2 Pre-operation N3 3. Containment (Class II Fume Hood) N2->N3 Enter Zone N4 4. Weighing & Transfer (Anti-static Tools) N3->N4 Preparation N5 5. Reaction Setup (Closed System) N4->N5 Synthesis N6 6. Decontamination (Alkaline Surface Wash) N5->N6 Post-reaction N7 7. Waste Disposal (Halogenated Stream) N6->N7 Finalization

    Self-validating operational workflow for handling reactive halogenated intermediates.

    Protocol: Weighing and Transfer
    • Preparation & Thermal Acclimation: Retrieve the compound from 2-8°C storage. Allow the sealed container to reach room temperature in a desiccator before opening. Causality: Opening cold containers introduces atmospheric condensation, which can hydrolyze the carboxylate group and degrade the reagent.

    • Static Mitigation: Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is typically a dry powder that readily generates static charge. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use grounded, anti-static spatulas (stainless steel or conductive polymer). Causality: Static repulsion causes fine powders to aerosolize, bypassing standard containment and increasing inhalation risk.

    • Tare and Weigh: Place a pre-tared, sealable glass vial on the balance inside the fume hood. Transfer the required mass slowly.

    • Containment: Cap the vial before removing it from the fume hood. Never transport open containers of this intermediate across the laboratory.

    • Decontamination: Wipe down the balance and hood surface with a damp paper towel using a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: Mild bases safely quench residual electrophilic dichloro-compounds by promoting controlled hydrolysis before they can pose a contact hazard.

    Spill Management and Disposal Plan

    Halogenated organic compounds require strict environmental containment and must never be introduced into standard municipal waste streams or general organic waste.

    • Immediate Spill Response:

      • Solid Spill: Do not sweep dry powder. Sweeping generates hazardous dust. Cover the spill with damp absorbent pads to suppress aerosolization, then carefully scoop the material into a hazardous waste container.

      • Solution Spill: Absorb with inert materials (vermiculite or sand). Do not use combustible materials like sawdust, as reactive halogenated intermediates can trigger localized exothermic reactions.

    • Waste Segregation (Disposal Plan):

      • Classification: All waste containing Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate must be strictly segregated into Halogenated Organic Waste streams[2].

      • Incompatibility: Never mix halogenated waste with strong bases, alkali metals, or oxidizing agents. Causality: Halogenated organics can undergo violent exothermic degradation or evolve toxic phosgene/hydrogen chloride gas when mixed with incompatible reagents.

      • Labeling: Clearly label the waste container with "Halogenated Organic Waste - Contains Chlorinated Pyrazine Derivatives" and the applicable GHS hazard pictograms (Harmful, Irritant)[3][4].

    References

    • NextSDS Substance Database. "Ethyl 5,8-DichloroiMidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-28-9) Chemical Substance Information." NextSDS. Available at: [Link]

    • NextSDS Hazard Classifications. "ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate — Chemical Substance Information." NextSDS. Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories - 1910.1450." United States Department of Labor. Available at:[Link]

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.